2-(Benzyloxy)-4-bromo-1-methoxybenzene
Description
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Properties
IUPAC Name |
4-bromo-1-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFXGGNLPNBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565305 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78504-28-6 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(benzyloxy)-4-bromo-1-methoxybenzene. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Core Properties
This compound is a substituted aromatic ether. Its core structure consists of a benzene ring functionalized with a methoxy group, a bromine atom, and a benzyloxy group.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |
| Molecular Weight | 293.16 g/mol | [1][2] |
| CAS Number | 78504-28-6 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Structural and Crystallographic Data
X-ray crystallography reveals that in the solid state, the phenyl ring of the benzyl group is oriented at a dihedral angle of 72.6(3)° with respect to the bromomethoxyphenyl ring.[4] The crystal structure is stabilized by weak intermolecular C—H···O interactions.[5]
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.1415 (7) Å |
| b | 8.2635 (7) Å |
| c | 25.287 (2) Å |
| β | 94.401 (10)° |
| Volume | 1279.5 (2) ų |
| Z | 4 |
Crystal data obtained from single crystal X-ray diffraction.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
NMR Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.49-7.33 (m, 10H) | δ 159.90 |
| δ 6.58 (d, J = 2.62 Hz, 1H) | δ 146.94 |
| δ 6.54 (d, J = 2.66 Hz) | δ 133.74 |
| δ 6.47 (dd, J = 2.68, 2.67 Hz, 1H) | δ 114.97 |
| δ 6.42 (dd, J = 2.69, 2.70 Hz) | δ 110.08 |
| δ 5.13 (s) | δ 105.82 |
| δ 5.05 (s, 2H) | δ 55.87 |
| δ 3.85 (s, 3H) | δ 38.86 |
| δ 3.76 (s) |
Note: Some signals in the ¹H NMR spectrum may show multiplicity due to the presence of isomers or impurities.[5]
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Synthesis Workflow
The synthesis of this compound is typically achieved through the reaction of 4-bromo-2-methoxyphenol (also known as 4-bromoguaiacol) with benzyl bromide.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example of a Williamson ether synthesis for the preparation of this compound.
Materials:
-
4-Bromo-2-methoxyphenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-bromo-2-methoxyphenol in anhydrous acetone or DMF, add potassium carbonate or sodium hydride.
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[6][7]
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.
Cross-Coupling Reactions
The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
This compound can be converted to the corresponding boronic acid derivative, which is a key intermediate for Suzuki-Miyaura coupling reactions to form biaryl compounds.[5]
This compound can be coupled with terminal alkynes, such as phenylacetylene, in a Sonogashira reaction to synthesize diarylalkynes.
Caption: Logical relationship of reactants and product in a Sonogashira coupling reaction.
Conclusion
This compound is a readily accessible and versatile building block in organic synthesis. Its key features, including the presence of a reactive bromine atom for cross-coupling reactions and a stable benzyloxy protecting group, make it a valuable precursor for the synthesis of a wide range of more complex molecules. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and materials science.
References
- 1. This compound | 78504-28-6 [chemicalbook.com]
- 2. 1-(Benzyloxy)-4-bromo-2-methoxybenzene | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 5. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Purification [chem.rochester.edu]
Technical Guide: Synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene, a key intermediate in various synthetic organic chemistry applications, including drug discovery and materials science. This guide details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data.
Introduction
This compound is an aromatic ether derivative. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, this translates to the O-alkylation of 4-bromoguaiacol with benzyl bromide.
Synthetic Pathway
The synthesis of this compound proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 4-bromo-2-methoxyphenol (4-bromoguaiacol) by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
Figure 1: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound based on established protocols.
| Parameter | Value |
| Starting Material | 4-Bromo-2-methoxyphenol |
| Reagent | Benzyl Bromide |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone |
| Molar Ratio (Phenol:BnBr:Base) | 1 : 1.2 : 2 |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 - 24 hours |
| Yield | 85 - 95% |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
4-Bromo-2-methoxyphenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxyphenol (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(Benzyloxy)-4-bromo-1-methoxybenzene, a key intermediate in organic synthesis with potential applications in pharmaceutical and materials science. This document outlines its physicochemical properties, detailed synthesis and purification protocols, and a survey of its potential, though currently underexplored, role in medicinal chemistry.
Core Compound Properties
This compound is an aromatic ether distinguished by a benzene ring substituted with a benzyloxy, a bromo, and a methoxy group. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 78504-28-6 | [1][2] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |
| Molecular Weight | 293.16 g/mol | [1] |
| Alternate Names | 2-(Benzyloxy)-4-bromoanisole | [2][3] |
| Purity | Typically available at ≥95% | [3] |
Spectroscopic Characterization
While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, data for isomeric and structurally related compounds provide a reference for its expected spectral characteristics. Researchers synthesizing this compound should perform comprehensive spectroscopic analysis to confirm its identity.
Note: The following are predicted and comparative data points.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of both the substituted benzene and the benzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. The coupling patterns of the aromatic protons on the disubstituted ring will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the methoxy carbon, the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-O ether linkages, aromatic C-H stretching, and C=C aromatic ring vibrations.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis starts from the commercially available 3-bromo-4-methoxyphenol.
Reaction Scheme:
Caption: Proposed one-step synthesis of this compound.
Materials:
-
3-Bromo-4-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3-bromo-4-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product can be purified by column chromatography on silica gel.
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column packed in hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Bromophenol derivatives, in general, have been investigated for their antioxidant and anticancer properties.
The presence of the benzyloxy group can enhance lipophilicity, which may improve cell membrane permeability, a crucial factor in drug design. The bromo- and methoxy-substituted benzene ring is a common scaffold in medicinal chemistry, and the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to generate diverse libraries of compounds for biological screening.
Experimental Workflow for Biological Screening
The following workflow outlines a general approach for assessing the potential biological activity of this compound.
Caption: A general workflow for the initial biological evaluation of the title compound.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential for use in the development of novel compounds in the pharmaceutical and material science sectors. While its own biological profile is not yet well-defined, its structural features make it an attractive starting point for the synthesis of a wide array of more complex molecules. The experimental protocols and characterization information provided in this guide are intended to facilitate further research and exploration of this versatile compound. Researchers are encouraged to perform thorough characterization of the synthesized material to ensure its purity and confirm its structure.
References
An In-depth Technical Guide to the Molecular Weight of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of the chemical compound 2-(Benzyloxy)-4-bromo-1-methoxybenzene, a crucial parameter for professionals in research and drug development. Accurate molecular weight is fundamental for stoichiometric calculations, analytical characterization, and ensuring the purity and identity of the compound.
Molecular Identity and Weight
The molecular weight of this compound has been determined to be 293.16 g/mol .[1] This value is derived from its molecular formula, C₁₄H₁₃BrO₂, and the standard atomic weights of its constituent elements.
Summary of Molecular Weight Data
The following table provides a comprehensive breakdown of the elemental composition and their respective contributions to the overall molecular weight of the compound.
| Element | Chemical Symbol | Count | Standard Atomic Weight (amu) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Bromine | Br | 1 | 79.904[2][3][4][5] | 79.904 |
| Oxygen | O | 2 | 15.999[6][7][8][9][10] | 31.998 |
| Total | C₁₄H₁₃BrO₂ | 30 | 293.16 |
Calculation Methodology
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula of the compound. The formula for this calculation is:
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of O atoms × Atomic Weight of O)
Applying this to this compound:
-
(14 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 15.999) = 168.154 + 13.104 + 79.904 + 31.998 = 293.16 g/mol
Visualization of Elemental Composition
The following diagram illustrates the relationship between the constituent elements and the final compound, representing the summation of atomic masses to yield the molecular weight.
References
- 1. This compound | 78504-28-6 [chemicalbook.com]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. princeton.edu [princeton.edu]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 10. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide on the Spectral Data of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
This technical guide provides a comprehensive overview of the available spectral data for the chemical compound 2-(Benzyloxy)-4-bromo-1-methoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles and presents nuclear magnetic resonance (NMR) and other relevant spectral data, alongside experimental protocols for the synthesis of related compounds.
Chemical Structure and Properties
Spectroscopic Data
Detailed spectral data is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the available NMR data. It is important to note that the available data comes from a study of a mixture of isomers: 2-(Benzyloxy)-1-bromo-4-methoxybenzene and 4-(benzyloxy)-1-bromo-2-methoxy-benzene. The data presented here is an interpretation for the specified target compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.49-7.33 | m | 5H | Phenyl group of benzyl | |
| 6.58 | d | 2.62 | 1H | Aromatic CH |
| 6.54 | d | 2.66 | 1H | Aromatic CH |
| 6.47 | dd | 2.68, 2.67 | 1H | Aromatic CH |
| 5.05 | s | 2H | O-CH₂-Ph | |
| 3.85 | s | 3H | OCH₃ |
Data interpreted from a mixture of isomers. The assignment is based on the expected chemical shifts for this compound.[3]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 156.62 | C-O |
| 146.94 | C-O |
| 136.57 | Quaternary C of Phenyl |
| 133.24 | C-Br |
| 128.69 | Aromatic CH |
| 128.19 | Aromatic CH |
| 127.56 | Aromatic CH |
| 106.90 | Aromatic CH |
| 103.29 | Aromatic CH |
| 101.73 | Aromatic CH |
| 70.81 | O-CH₂-Ph |
| 56.17 | OCH₃ |
Data interpreted from a mixture of isomers. The assignment is based on the expected chemical shifts for this compound.[3]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a procedure for a closely related isomer, 4-(benzyloxy)-2-bromo-1-methoxybenzene, has been described and can serve as a methodological reference.[6] The synthesis involves a multi-step process starting from 4-methoxyphenol.[6]
A general procedure for the synthesis of a similar compound, 2-Benzyloxy-1-bromo-4-(1,1-dimethylheptyl)benzene, involves the bromination of the corresponding benzyloxy derivative using bromine in dichloromethane at low temperatures. The crude product is then purified by column chromatography.
General Synthesis Workflow:
The synthesis of this compound would likely follow a similar pathway to its isomers. The logical workflow for its preparation and characterization is outlined in the diagram below.
Caption: Synthetic and characterization workflow for this compound.
Structural Elucidation Pathway
The process of confirming the structure of a synthesized chemical compound like this compound is a logical sequence of analytical techniques. The following diagram illustrates this workflow.
Caption: Logical workflow for the structural elucidation of an organic compound.
This guide provides a summary of the currently available spectral information for this compound. Further research would be beneficial to obtain and publish a complete and unambiguous set of spectral data for this compound.
References
- 1. This compound | 78504-28-6 [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 4-Benzyloxybromobenzene [webbook.nist.gov]
- 5. 4-Benzyloxybromobenzene [webbook.nist.gov]
- 6. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the NMR Spectroscopic Data of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(benzyloxy)-4-bromo-1-methoxybenzene. Due to the limited availability of directly published spectral data for this specific molecule, this guide leverages experimental data from a closely related isomer, 2-(benzyloxy)-1-bromo-4-methoxybenzene, to predict and interpret the NMR spectrum of the title compound. This approach, grounded in established principles of NMR spectroscopy, offers a robust framework for the characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for this compound. These predictions are based on documented data for the isomer 2-(benzyloxy)-1-bromo-4-methoxybenzene, with adjustments made to account for the differing positions of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Phenyl-H |
| ~7.05 | d | 1H | Ar-H |
| ~6.95 | dd | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~5.10 | s | 2H | O-CH₂-Ph |
| ~3.85 | s | 3H | O-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | Ar-C-O |
| ~149.5 | Ar-C-O |
| ~136.5 | Ar-C (ipso, Phenyl) |
| ~128.5 | Ar-C (Phenyl) |
| ~128.0 | Ar-C (Phenyl) |
| ~127.5 | Ar-C (Phenyl) |
| ~118.0 | Ar-C-H |
| ~116.0 | Ar-C-H |
| ~114.0 | Ar-C-Br |
| ~113.0 | Ar-C-H |
| ~71.0 | O-CH₂-Ph |
| ~56.0 | O-CH₃ |
Comparative NMR Data of a Structural Isomer
For reference and validation of the predictions, the following tables present the experimental NMR data for the isomer 2-(benzyloxy)-1-bromo-4-methoxybenzene.[1]
Table 3: Experimental ¹H NMR Spectral Data for 2-(Benzyloxy)-1-bromo-4-methoxybenzene (400 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Integration | Assignment |
| 7.49-7.33 | m | 10H | Phenyl-H & Ar-H | |
| 6.58 | d | 2.62 | 1H | Ar-H |
| 6.54 | d | 2.66 | 1H | Ar-H |
| 5.12 | s | 2H | O-CH₂-Ph | |
| 3.78 | s | 3H | O-CH₃ |
Table 4: Experimental ¹³C NMR Spectral Data for 2-(Benzyloxy)-1-bromo-4-methoxybenzene (100 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | Ar-C-O |
| 150.1 | Ar-C-O |
| 137.0 | Ar-C (ipso, Phenyl) |
| 128.6 | Ar-C (Phenyl) |
| 128.0 | Ar-C (Phenyl) |
| 127.2 | Ar-C (Phenyl) |
| 117.9 | Ar-C-H |
| 115.8 | Ar-C-H |
| 113.8 | Ar-C-Br |
| 101.8 | Ar-C-H |
| 70.8 | O-CH₂-Ph |
| 55.8 | O-CH₃ |
Experimental Protocols
The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as a secondary chemical shift reference. For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation and contamination. Thoroughly clean the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon atom.
-
Number of Scans: 1024 or more scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: The peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each peak is determined to establish the relative number of protons.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and NMR Characterization.
References
"2-(Benzyloxy)-4-bromo-1-methoxybenzene" safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 78504-28-6) is not publicly available. The following guide has been compiled from data provided by chemical suppliers, information on structurally similar compounds, and general laboratory safety principles. All information should be used as a precautionary guide, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Chemical Identification and Properties
This compound is an aromatic ether and a brominated organic compound, often used as a building block in organic synthesis.[1][2] Its identity and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 78504-28-6 | [1][3][4] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1][4][5] |
| Molecular Weight | 293.16 g/mol | [5][6] |
| Alternate Names | 2-(Benzyloxy)-4-bromoanisole | [1][6] |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in a dry place, at room temperature. | [7] |
| Physical State | Not specified (Assumed solid based on related compounds) |
| Solubility | Not specified (Likely soluble in organic solvents) | |
Hazard Identification and Safety
While a complete hazard profile is unavailable, partial safety information and data from the positional isomer 1-(Benzyloxy)-4-bromo-2-methoxybenzene (CAS 63057-72-7) suggest that this compound should be handled with care.[6][8]
GHS Hazard Classification (Inferred)
Hazard Statements:
-
May be harmful if swallowed.[6]
-
Causes skin irritation (H315 - Inferred from isomer).[8]
-
Causes serious eye damage/irritation (H318/H319 - Inferred from isomer and supplier data).[6][8]
-
May cause respiratory irritation (H335 - Inferred from isomer).[8]
-
May be very toxic to aquatic life (H400 - Inferred from isomer).[8]
Precautionary Statements: Standard precautions for handling irritants and potentially harmful chemicals should be followed, including avoiding contact with eyes, skin, and clothing, and preventing release into the environment.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk to personnel and the environment.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
3.2 Handling Procedures
-
Avoid generating dust.
-
Use only in a chemical fume hood.[9]
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.
3.3 Storage Procedures
-
Store in a tightly sealed container.[7]
-
Keep in a cool, dry, and well-ventilated place.[9]
-
Store away from heat and sources of ignition.
Below is a logical workflow for the standard handling of this chemical in a laboratory setting.
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
The following diagram outlines the decision-making process for an emergency response to exposure.
Representative Experimental Protocol
Objective: To illustrate the electrophilic bromination of a protected phenol, a common reaction type for this class of reagent.
Materials:
-
1-Benzyloxy-3-(1,1-dimethylheptyl)benzene (Substrate)
-
t-Butylamine
-
Bromine
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Ether
-
Magnesium sulfate
-
Silica gel
Procedure:
-
In a chemical fume hood, cool a solution of the substrate (e.g., 0.134 mol) and t-butylamine (0.200 mol) in dichloromethane (300 ml) to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of bromine (0.151 mol) in dichloromethane (100 ml) to the cooled reaction mixture.
-
Allow the reaction mixture to warm to room temperature (25 °C).
-
Pour the reaction mixture into a separatory funnel containing saturated sodium sulfite (500 ml) and ether (500 ml) to quench the excess bromine.
-
Separate the organic layer.
-
Wash the organic extract with two portions of saturated sodium bicarbonate solution (500 ml each).
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product as an oil.
-
Purify the crude product via column chromatography on silica gel.[10]
This protocol highlights the need for handling corrosive and volatile reagents (bromine), managing reaction temperatures, and performing aqueous workups and purification, all of which are standard procedures in synthetic organic chemistry.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not pour down the drain, as the compound may be toxic to aquatic life.[8]
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 78504-28-6 [sigmaaldrich.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound | 78504-28-6 [chemicalbook.com]
- 6. 2-(Benzyloxy)-4-bromoanisole 95% | CAS: 78504-28-6 | AChemBlock [achemblock.com]
- 7. 78504-28-6|this compound|BLD Pharm [bldpharm.com]
- 8. 1-(Benzyloxy)-4-bromo-2-methoxybenzene | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (CAS/ID No. 78504-28-6) | Reagentia [reagentia.eu]
- 10. prepchem.com [prepchem.com]
A Technical Guide to the Solubility of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility characteristics of the synthetic intermediate, 2-(Benzyloxy)-4-bromo-1-methoxybenzene. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the qualitative solubility profile based on available information and the physicochemical properties of the compound and its structural analogs. Furthermore, this guide presents a detailed, generalized experimental protocol for determining the empirical solubility of this compound in various organic solvents, which is crucial for its application in organic synthesis, purification, and the development of novel bioactive molecules.
Introduction
This compound is an aromatic ether that serves as a valuable intermediate in organic synthesis. Its utility has been noted in the preparation of aromatic boric acid derivatives, which are key precursors for Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for its handling and storage. This guide addresses the current knowledge of its solubility and provides a framework for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 293.16 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [4] |
| CAS Number | 78504-28-6 | [2][4] |
Solubility Profile
Qualitative Solubility Data
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
Predicted Solubility Behavior
Based on its molecular structure, a predicted solubility profile can be inferred:
-
Nonpolar Organic Solvents: The presence of two aromatic rings (one from the benzyl group and the substituted benzene ring) imparts a significant nonpolar character to the molecule. Therefore, it is expected to exhibit good solubility in nonpolar organic solvents such as toluene, hexane, and diethyl ether. This is consistent with the solubility patterns of related bromoanisole compounds.
-
Polar Aprotic Solvents: Solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate are also likely to be effective at dissolving this compound, as they can interact with the ether linkages and the aromatic rings.
-
Polar Protic Solvents: The slight solubility in methanol, a polar protic solvent, is noted. However, its solubility in other polar protic solvents, particularly water, is expected to be very low due to the large hydrophobic surface area of the molecule.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol can be adapted for various solvents and temperatures.
Materials and Equipment
-
This compound
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform, toluene, hexane)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Concentration Determination (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Logical workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be published, its structural features suggest good solubility in nonpolar organic solvents and limited solubility in polar protic solvents. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in solvents relevant to their specific applications. This information is critical for the effective use of this compound as a synthetic intermediate in the development of new chemical entities.
References
An In-Depth Technical Guide to the Stability of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of the chemical intermediate, 2-(benzyloxy)-4-bromo-1-methoxybenzene. While specific quantitative stability data for this compound is not extensively available in public literature, this document synthesizes information on its general handling, storage, and the known stability of structurally related compounds. Furthermore, it outlines a detailed framework for conducting forced degradation studies to establish its stability profile, a critical step in drug development and chemical process optimization. This guide includes recommended experimental protocols for assessing stability under various stress conditions and discusses appropriate analytical methodologies for quantifying the parent compound and its potential degradation products.
Introduction
This compound is a substituted aromatic ether that serves as a key building block in the synthesis of various organic molecules, including potential pharmaceutical agents. The stability of such intermediates is a crucial parameter, impacting their storage, handling, and the reliability of synthetic processes. Understanding the degradation pathways and the intrinsic stability of this molecule is essential for ensuring the quality and purity of downstream products.
This guide addresses the current knowledge on the stability of this compound and provides a systematic approach to its comprehensive stability assessment through forced degradation studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 78504-28-6 |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | Room temperature |
| Solubility | Refer to Certificate of Analysis |
Known Stability and Storage
Based on information from chemical suppliers, this compound should be stored in a dry, well-sealed container at room temperature.[1][2] A deuterated analogue, [2H3]-1-Benzyloxy-4-bromo-2-methoxybenzene, is reported to have a stability of at least one year under appropriate storage conditions.[3] While indicative, this does not replace the need for specific stability studies on the non-deuterated compound, especially when used in applications with stringent purity requirements.
Potential Degradation Pathways
The chemical structure of this compound contains several functional groups that are susceptible to degradation under stress conditions. Understanding these potential pathways is key to designing effective stability studies.
-
Cleavage of the Benzylic Ether: The benzyloxy group is a key reactive site. Benzylic ethers can be cleaved under various conditions, including hydrogenolysis, strong acids, and oxidation.[4] Oxidative cleavage, for instance, can yield a benzaldehyde and an alcohol.
-
Hydrolysis of the Methoxy Group (Anisole Moiety): The methoxy group attached to the benzene ring can undergo hydrolysis, particularly under acidic conditions, to yield a phenol.[5]
-
Degradation of the Brominated Aromatic Ring: Brominated aromatic compounds can undergo photodegradation, often through a debromination process.[6] The C-Br bond can be cleaved under photolytic stress.
Proposed Framework for Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[7][8] These studies help to identify potential degradation products and develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
The logical flow of a forced degradation study for this compound is illustrated in the diagram below.
Caption: Workflow for a forced degradation study.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. A target degradation of 5-20% is generally considered optimal for the identification of degradation products.
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water (1:1 v/v).
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.
-
At specified time points, withdraw a sample, dissolve it in the solvent to the initial concentration, and analyze.
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare the samples for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized to resolve all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) should be employed.
Data Presentation and Interpretation
The results of the forced degradation studies should be systematically recorded. The following tables provide a template for presenting the quantitative data.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | ||
| 0.1 M NaOH, 60°C | 24 h | ||
| 3% H₂O₂, RT | 24 h | ||
| Thermal (Solid), 60°C | 7 days | ||
| Photolytic (ICH Q1B) | - |
Table 4: Purity Analysis by HPLC
| Stress Condition | Retention Time of Parent (min) | % Peak Area of Parent | Retention Times of Degradants (min) | % Peak Area of Degradants | Mass Balance (%) |
| Control (t=0) | |||||
| Acid Hydrolysis | |||||
| Base Hydrolysis | |||||
| Oxidation | |||||
| Thermal | |||||
| Photolytic |
Conclusion
While this compound is generally stable under standard storage conditions, a comprehensive understanding of its stability profile requires rigorous forced degradation studies. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to assess its intrinsic stability, identify potential degradation products, and establish degradation pathways. This information is invaluable for ensuring the quality and consistency of this important chemical intermediate in its various applications.
References
- 1. Biodegradation kinetics of selected brominated flame retardants in aerobic and anaerobic soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(Benzyloxy)-4-bromo-1-methoxybenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of complex biaryl and substituted aromatic structures, which are common motifs in pharmaceutical compounds and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound serves as an excellent aryl bromide substrate in these reactions. The presence of the benzyloxy and methoxy groups can influence the electronic properties of the aromatic ring and may require optimization of reaction conditions to achieve high yields. This document outlines generalized conditions and a protocol that can serve as a starting point for specific applications.
Applications in Synthesis
The Suzuki coupling of this compound opens pathways to a diverse range of substituted biphenyl compounds. These products can be key intermediates in the synthesis of:
-
Biologically Active Molecules: Many pharmaceutical agents feature a biphenyl core structure. The ability to introduce various aryl or heteroaryl groups at the 4-position of the starting material allows for the creation of extensive libraries of compounds for drug discovery.
-
Advanced Materials: Functionalized biphenyls are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern afforded by this starting material can be used to fine-tune the material's electronic and photophysical properties.
-
Natural Product Synthesis: Complex natural products often contain substituted biaryl linkages, and the Suzuki coupling is a key strategy for their construction.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Quantitative Data Summary
The following tables present representative, hypothetical data for the Suzuki coupling of this compound with various boronic acids under optimized conditions. These values are intended as a guideline and actual results may vary depending on the specific reaction setup and scale.
Table 1: Screening of Palladium Catalysts and Ligands
Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 75 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | 92 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | 81 |
| 4 | Pd(PPh₃)₄ (3) | - | 88 |
Table 2: Optimization of Base and Solvent
Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 100 °C, 12 h.
| Entry | Base (2.0 equiv) | Solvent (5 mL) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 92 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 95 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 89 |
| 4 | Na₂CO₃ | DMF/H₂O (4:1) | 85 |
Table 3: Substrate Scope with Various Boronic Acids
Optimized Conditions: this compound (1.0 mmol), Boronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), Cs₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Benzyloxy)-1-methoxy-4-phenylbenzene | 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Benzyloxy)-1-methoxy-4-(4-methoxyphenyl)benzene | 93 |
| 3 | 3-Tolylboronic acid | 2-(Benzyloxy)-1-methoxy-4-(3-tolyl)benzene | 91 |
| 4 | 2-Thiopheneboronic acid | 2-(Benzyloxy)-1-methoxy-4-(thiophen-2-yl)benzene | 87 |
| 5 | Pyridine-3-boronic acid | 3-(3-(Benzyloxy)-4-methoxyphenyl)pyridine | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%) and add them to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 4 mL) and degassed water (1 mL) to the reaction vessel.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination using 2-(benzyloxy)-4-bromo-1-methoxybenzene as an aryl halide substrate. This electron-rich starting material is a valuable building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail the reaction principle, key parameters, and a step-by-step experimental protocol.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for the synthesis of arylamines.[1] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2][3]
For an electron-rich substrate such as this compound, the choice of catalyst system is crucial to achieve high efficiency and yields. The electron-donating nature of the benzyloxy and methoxy groups can influence the oxidative addition step in the catalytic cycle. Therefore, the use of sterically hindered and electron-rich phosphine ligands is often preferred to facilitate this key step and promote efficient reductive elimination.[4]
Reaction Principle and Workflow
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] A simplified representation of this process is illustrated below.
Caption: General workflow for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of electron-rich aryl bromides, including substrates analogous to this compound. These conditions can serve as a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100-110 | 12-24 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 80-90 |
| 3 | Pd₂(dba)₃ (1) | tBuDavePhos (2) | LHMDS (1.3) | THF | 80 | 16 | 88-96 |
| 4 | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 20 | 82-92 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination reaction with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or sealed reaction tube under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and XPhos (0.02-0.04 mmol, 2-4 mol%).
-
In a separate vial, weigh the amine (1.1-1.2 mmol, 1.1-1.2 equiv) and sodium tert-butoxide (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the amine and base mixture to the reaction flask.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Reaction:
-
Add anhydrous toluene (5-10 mL) to the reaction mixture via a syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100-110 °C using a preheated oil bath or heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(benzyloxy)-1-methoxy-4-aminobenzene.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the key steps and intermediates in the Buchwald-Hartwig catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Benzyloxy)-4-bromo-1-methoxybenzene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(Benzyloxy)-4-bromo-1-methoxybenzene as a versatile synthetic intermediate. This compound is a key building block in the synthesis of various biologically active molecules, most notably as a precursor for analogs of combretastatin A-4, a potent tubulin polymerization inhibitor.[1]
Compound Overview
Chemical Structure:
IUPAC Name: this compound CAS Number: 78504-28-6 Molecular Formula: C₁₄H₁₃BrO₂ Molecular Weight: 293.16 g/mol
This compound possesses two key reactive sites for further chemical modification: a bromo-substituent on the aromatic ring, which is amenable to a variety of cross-coupling reactions, and a benzyloxy group that can be deprotected to reveal a phenol. The methoxy group provides additional electronic and steric influence on the reactivity of the aromatic ring.
Synthesis of this compound
The synthesis of the title compound can be achieved via a four-step sequence starting from commercially available 4-methoxyphenol. The overall workflow is depicted below.
References
Application of 2-(Benzyloxy)-4-bromo-1-methoxybenzene in the Synthesis of Biphenyl Natural Products
Introduction
2-(Benzyloxy)-4-bromo-1-methoxybenzene is a versatile synthetic intermediate employed in the construction of complex natural products, particularly those featuring a biphenyl or substituted biphenyl core structure. Its unique arrangement of functional groups—a protected phenol, a methoxy group, and a bromine atom—allows for selective and strategic bond formations. This application note details the use of this compound as a key building block in the total synthesis of the lignan natural product, (-)-isostegane, highlighting the experimental protocols for its transformation into a crucial biphenyl intermediate.
The synthesis of biphenyl moieties is a cornerstone of modern organic chemistry, with numerous applications in medicinal chemistry and materials science. The atropisomeric chirality often present in these molecules adds a layer of complexity to their synthesis. Natural products like (-)-isostegane, which exhibit significant biological activity, often require multi-step synthetic sequences where the efficient and stereocontrolled formation of the biphenyl bond is a critical challenge.
Application in the Total Synthesis of (-)-Isostegane
The total synthesis of (-)-isostegane, a dibenzocyclooctadiene lignan, provides an excellent case study for the utility of this compound. In a representative synthetic approach, this compound serves as the precursor to one of the two aromatic rings that are ultimately joined to form the biphenyl core of the target molecule. The synthesis involves the introduction of an allyl group, followed by a crucial Ullmann coupling reaction to construct the biaryl bond.
The overall transformation can be visualized as a two-step process starting from this compound:
Caption: Synthetic workflow from this compound to a key biphenyl intermediate for (-)-isostegane synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound in the context of (-)-isostegane synthesis.
Protocol 1: Synthesis of 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene
This procedure describes the introduction of an allyl group onto the aromatic ring of this compound.
Materials:
-
This compound
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Allyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| This compound | 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene | n-BuLi, Allyl bromide | THF | -78 °C to rt | 13 h | ~85-90 |
Protocol 2: Ullmann Coupling for Biphenyl Bond Formation
This protocol details the copper-mediated cross-coupling of 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene with another aryl bromide to form the biphenyl core.
Materials:
-
5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene
-
3,4-Methylenedioxy-5-allyl-bromobenzene
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Argon gas
Procedure:
-
A mixture of 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene (1.0 eq), 3,4-Methylenedioxy-5-allyl-bromobenzene (1.2 eq), and activated copper powder (3.0 eq) in anhydrous DMF and anhydrous pyridine is prepared under an argon atmosphere.
-
The reaction mixture is heated to reflux (approximately 130-140 °C) and stirred vigorously for 24 hours.
-
The mixture is then cooled to room temperature and filtered through a pad of Celite to remove the copper residues.
-
The filtrate is diluted with water and extracted three times with ethyl acetate.
-
The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biphenyl intermediate.
Quantitative Data:
| Aryl Bromide 1 | Aryl Bromide 2 | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 5-Allyl-2-(benzyloxy)-4-bromo-1-methoxybenzene | 3,4-Methylenedioxy-5-allyl-bromobenzene | Activated Copper | DMF/Pyridine | 130-140 °C | 24 h | ~40-50 |
Signaling Pathway Diagram (Conceptual)
The following diagram illustrates the conceptual flow of the key bond-forming events in the synthesis.
Caption: Conceptual diagram of key bond formations in the synthesis of the (-)-isostegane biphenyl core.
Conclusion
This compound is a valuable and strategically important starting material in the total synthesis of complex natural products like (-)-isostegane. The protocols outlined above provide a clear and reproducible methodology for its conversion into a key biphenyl intermediate, demonstrating its utility for researchers, scientists, and professionals in the field of drug development and natural product synthesis. The ability to selectively functionalize this molecule makes it an indispensable tool for the construction of intricate molecular architectures.
Application Notes and Protocols for the Formation of (2-(Benzyloxy)-4-methoxyphenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent, (2-(benzyloxy)-4-methoxyphenyl)magnesium bromide, from its corresponding aryl bromide, 2-(benzyloxy)-4-bromo-1-methoxybenzene. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis.[1][2] The successful synthesis of this particular reagent is crucial for its application as a versatile intermediate in the creation of complex organic molecules, including pharmaceutical compounds and functionalized materials.[3]
The presence of a benzyloxy group requires careful consideration of reaction conditions to prevent potential side reactions. This protocol is designed to optimize the formation of the desired Grignard reagent while minimizing undesirable byproducts.
Key Applications
The (2-(benzyloxy)-4-methoxyphenyl)magnesium bromide reagent is a valuable building block for introducing the 2-(benzyloxy)-4-methoxyphenyl moiety into a variety of molecular scaffolds. Its potential applications include:
-
Pharmaceutical Intermediates: Synthesis of complex molecules with potential biological activity.
-
Functionalized Materials: Development of novel organic materials with specific electronic or photophysical properties.
-
Cross-Coupling Reactions: As a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, following transmetalation.[4]
-
Addition to Carbonyls: Reaction with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively.[5][6][7]
-
Ring-Opening of Epoxides: Nucleophilic attack on epoxides to yield functionalized alcohols.[8]
Reaction Pathway
Caption: Formation of the Grignard reagent from this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the formation of aryl Grignard reagents. While specific data for this compound is not widely published, these values, derived from analogous systems, provide a reliable benchmark.[3][9]
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for solvating and stabilizing the Grignard reagent.[5] Diethyl ether is also a common solvent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide.[9] |
| Activation Method | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface by removing the passivating oxide layer.[1][9] |
| Temperature | Room Temperature to 40°C | The reaction is exothermic; temperature should be controlled to maintain a gentle reflux. |
| Reaction Time | 1 - 3 hours | Monitor for the disappearance of magnesium turnings. |
| Expected Outcome | ||
| Grignard Yield | 80 - 95% | Typically high for aryl bromides under anhydrous conditions. |
| Concentration | ~0.5 - 1.0 M in THF | Dependent on the initial concentration of the aryl bromide. |
| Appearance | Cloudy, grey to brown solution | Characteristic of a Grignard reagent suspension.[9][10][11] |
Experimental Protocol
This protocol details the preparation of (2-(benzyloxy)-4-methoxyphenyl)magnesium bromide. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive Grignard reagent.[5][7]
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
Apparatus Setup and Workflow
Caption: Generalized workflow for Grignard reagent formation.
Procedure
-
Apparatus Setup:
-
Thoroughly flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Allow the apparatus to cool to room temperature under a steady stream of nitrogen or argon.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium.[1][9] Gentle warming with a heat gun may be applied until the purple vapor of iodine is observed, which then coats the magnesium surface upon cooling.
-
-
Initiation of Grignard Formation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.
-
Add approximately 10% of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
The reaction should begin shortly, indicated by the disappearance of the iodine color, the formation of a cloudy grey solution, and potentially a gentle reflux of the solvent.[9][12] If the reaction does not initiate, gentle warming of the flask may be required.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has been initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure complete reaction. The disappearance of most of the magnesium turnings indicates the completion of the reaction.
-
-
Confirmation and Use:
-
The resulting dark grey to brown solution is the (2-(benzyloxy)-4-methoxyphenyl)magnesium bromide reagent.
-
Allow the solution to cool to room temperature.
-
The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.
-
For optimal results, the Grignard reagent should be used immediately.
-
Potential Side Reactions and Considerations
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biphenyl derivative. This can be minimized by slow addition of the aryl bromide solution.[5]
-
Reaction with Benzylic Ether: While generally stable, the benzyloxy group could potentially undergo cleavage under harsh conditions, although this is less likely under standard Grignard formation temperatures.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources, such as water, and will also react with oxygen.[5] Strict anhydrous and inert conditions are paramount for success.
By following this detailed protocol, researchers can reliably synthesize (2-(benzyloxy)-4-methoxyphenyl)magnesium bromide for use in a wide array of synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. nobelprize.org [nobelprize.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 089435.AE [thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2-(Benzyloxy)-4-bromo-1-methoxybenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Benzyloxy)-4-bromo-1-methoxybenzene as a versatile building block in various palladium-catalyzed cross-coupling reactions. The electron-rich nature of this aryl bromide, conferred by the methoxy and benzyloxy substituents, influences its reactivity and necessitates specific considerations in catalyst and reaction condition selection. This document offers detailed, representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the synthesis of a diverse array of complex organic molecules.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the construction of polysubstituted aromatic compounds that are often scaffolds for biologically active molecules. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The benzyloxy and methoxy groups can modulate the electronic properties of the aromatic ring and can be retained in the final product or serve as precursors for further functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For an electron-rich aryl bromide like this compound, a highly active catalyst system is often required to achieve efficient coupling.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Vinylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | 1-5 mol% |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | 2-10 mol% |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with water) | Anhydrous or aqueous mixture |
| Temperature | 80 - 110 °C | Reaction progress should be monitored |
| Reaction Time | 4 - 24 hours | Dependent on substrate and catalyst |
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL per mmol of aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[1] For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are generally effective.[2]
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | BINAP, Xantphos, or a Buchwald ligand (e.g., XPhos) | 2-10 mol% |
| Base | NaOt-Bu, LiHMDS, or K₃PO₄ | 1.5 - 2.5 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | Reaction progress should be monitored |
| Reaction Time | 8 - 24 hours | Dependent on substrate and catalyst |
Detailed Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL per mmol of aryl bromide).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[3] For electron-rich aryl bromides, higher temperatures and specific ligand systems may be necessary to facilitate the reaction.[3]
Representative Reaction Conditions for Heck Reaction
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkene | Acrylate, Styrene, or other activated alkene | 1.2 - 2.0 equivalents |
| Palladium Catalyst | Pd(OAc)₂ or Pd/C | 1-5 mol% |
| Ligand | PPh₃, P(o-tolyl)₃, or phosphine-free | 2-10 mol% |
| Base | Et₃N, K₂CO₃, or NaOAc | 1.5 - 2.5 equivalents |
| Solvent | DMF, NMP, or Toluene | Anhydrous |
| Temperature | 100 - 140 °C | Reaction progress should be monitored |
| Reaction Time | 12 - 48 hours | Dependent on substrate and catalyst |
Detailed Experimental Protocol for Heck Reaction
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if used, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Reagent Addition: Add the alkene (1.5 equiv.) and the anhydrous solvent (e.g., DMF, 5 mL per mmol of aryl bromide).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the mixture in an oil bath at the desired temperature (e.g., 120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
References
Application Notes and Protocols: Deprotection of the Benzyl Group in 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl group in 2-(benzyloxy)-4-bromo-1-methoxybenzene to yield 4-bromo-2-methoxyphenol. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and complex organic molecules. The following sections outline common debenzylation strategies, present detailed experimental protocols, and offer a comparative analysis of the methods.
Introduction
The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under a variety of reaction conditions.[1][2] The removal of the benzyl group, or debenzylation, is a key transformation that requires careful consideration of the substrate's sensitivity to reaction conditions. For a molecule like this compound, the presence of other functional groups, such as the bromo and methoxy substituents on the aromatic ring, necessitates the selection of a deprotection method that is both efficient and chemoselective.
This document explores three primary methods for the debenzylation of this compound:
-
Catalytic Hydrogenolysis: A mild and widely used method employing a palladium catalyst and a hydrogen source.
-
Acid-Mediated Deprotection: Utilizing strong Lewis acids to effect cleavage of the benzyl ether.
-
Oxidative Deprotection: Employing an oxidant to remove the benzyl group under non-reducing conditions.
Comparative Summary of Debenzylation Methods
The selection of an appropriate debenzylation method depends on factors such as the presence of other reducible or acid-labile functional groups, desired reaction scale, and available reagents and equipment. The following table summarizes the key aspects of the detailed protocols.
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ gas | High yields, clean reaction, catalyst is recyclable.[2][3] | Requires specialized hydrogenation equipment, potential for dehalogenation. | >95 |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium formate | Does not require H₂ gas, generally faster than standard hydrogenolysis.[4] | May require higher catalyst loading, potential for side reactions with the hydrogen donor. | 90-95 |
| Acid-Mediated Deprotection | Boron tribromide (BBr₃) | Effective for sterically hindered ethers, rapid reaction.[5][6] | Reagent is corrosive and moisture-sensitive, potential for demethylation of the methoxy group.[5] | 85-90 |
| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Orthogonal to reductive methods, useful when other reducible groups are present.[1][7] | Stoichiometric amounts of reagent required, potential for oxidation of other functional groups. | 80-90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas
This is the most common and often highest-yielding method for benzyl ether deprotection.[2]
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or ethyl acetate, approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge the system with an inert gas (nitrogen or argon) three times.
-
Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-3 atm or a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-methoxyphenol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate
This method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor in situ.[4]
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol or ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (10-20 mol%).
-
To this stirred suspension, add ammonium formate (3-5 equiv) in portions.
-
Heat the reaction mixture to reflux (typically 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of filter aid to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Acid-Mediated Deprotection using Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid for cleaving ethers, including benzyl ethers.[5][6] This reaction must be carried out under anhydrous conditions.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Dilute the mixture with dichloromethane and wash sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
DDQ is a mild and selective oxidizing agent for the cleavage of benzyl and p-methoxybenzyl (PMB) ethers.[1][7]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.2-1.5 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material and the formation of a precipitate (2,3-dichloro-5,6-dicyanohydroquinone).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining hydroquinone.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the debenzylation.
Experimental Workflow: Catalytic Hydrogenolysis
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Semantic Scholar [semanticscholar.org]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for Ortho-lithiation of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the directed ortho-lithiation of 2-(benzyloxy)-4-bromo-1-methoxybenzene. This reaction is a powerful tool for the regioselective functionalization of polysubstituted aromatic compounds, which are key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Introduction
Directed ortho-metalation (DoM) is a highly regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). The methoxy group is a well-established and effective DMG that directs lithiation to its adjacent positions.[1][2] In the case of this compound, the methoxy group is expected to direct the lithiation to the C3 position. The benzyloxy group is also an alkoxy group and could potentially direct lithiation, but the methoxy group is generally considered a stronger directing group in such systems.
A critical consideration in the lithiation of aryl halides is the potential for a competing lithium-halogen exchange reaction.[3] With aryl bromides, this can be a significant side reaction. The choice of organolithium reagent and reaction conditions, particularly temperature, is crucial to favor the desired deprotonation over halogen exchange. Typically, n-butyllithium (n-BuLi) is used as the base at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) to promote the ortho-lithiation pathway.
Key Reaction Parameters
The successful ortho-lithiation of this compound is dependent on several critical parameters, which are summarized in the table below. The provided data is based on typical conditions for related ortho-lithiation reactions of substituted anisoles and may require optimization for this specific substrate.
| Parameter | Value/Range | Notes |
| Substrate | This compound | 1.0 equivalent |
| Lithiating Agent | n-Butyllithium (n-BuLi) | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient for a 0.1 - 0.5 M solution |
| Temperature | -78 °C | Critical for minimizing side reactions |
| Reaction Time (Lithiation) | 1 - 2 hours | Monitor by TLC or LC-MS if possible |
| Electrophile | Varies (e.g., DMF, aldehydes, ketones) | 1.2 - 2.0 equivalents |
| Reaction Time (Quenching) | 30 minutes to several hours | Dependent on the electrophile |
| Typical Yield | 60 - 85% (Estimated) | Highly dependent on the electrophile and reaction optimization |
Experimental Protocol
This protocol describes a general procedure for the ortho-lithiation of this compound and subsequent quenching with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Reaction Vessel:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
-
Reaction Setup:
-
To the reaction flask, add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add a solution of n-BuLi (1.1 - 1.5 eq.) in hexanes dropwise to the stirred solution of the substrate at -78 °C. The addition rate should be controlled to maintain the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.
-
-
Electrophilic Quench:
-
Slowly add the chosen electrophile (1.2 - 2.0 eq.), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Logical Workflow of the Ortho-lithiation Process
Caption: Experimental workflow for the ortho-lithiation of this compound.
Signaling Pathway of Directed Ortho-Metalation
The following diagram illustrates the generally accepted mechanism for directed ortho-metalation.
Caption: Mechanism of directed ortho-metalation (DoM).
References
Application Notes and Protocols for 2-(Benzyloxy)-4-bromo-1-methoxybenzene as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromo-1-methoxybenzene is a versatile aromatic building block widely employed in the synthesis of complex organic molecules, most notably in the development of potent anticancer agents. Its utility stems from the presence of three key functional groups: a bromine atom, which is amenable to a variety of cross-coupling reactions and organometallic transformations; a methoxy group, which influences the electronic properties of the aromatic ring; and a benzyloxy group, which serves as a readily cleavable protecting group for a phenol.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. It also outlines its application in the synthesis of combretastatin analogues, a class of potent tubulin polymerization inhibitors with significant therapeutic potential.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| CAS Number | 78504-28-6 |
| Appearance | White to off-white solid |
| Melting Point | 58-60 °C |
I. Synthesis of this compound
The title compound is typically prepared via the benzylation of the corresponding phenol, 4-bromo-2-methoxyphenol. This reaction proceeds with high efficiency under standard Williamson ether synthesis conditions.
Experimental Protocol: Benzylation of 4-bromo-2-methoxyphenol
Reaction Scheme:
Materials:
-
4-Bromo-2-methoxyphenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.36 eq).
-
To this suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford the crude product.
-
The product can be used without further purification or can be recrystallized if necessary.
Quantitative Data:
| Reactant | Product | Yield | Reference |
| 4-Bromophenol (analogous) | 1-(Benzyloxy)-4-bromobenzene | Quantitative | [1] |
II. Application in the Synthesis of Combretastatin Analogues
This compound is a key precursor for the synthesis of combretastatin A-4 analogues. These compounds are potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy. A common synthetic strategy involves a Wittig reaction to construct the characteristic stilbene core, followed by deprotection of the benzyl group.
Signaling Pathway: Tubulin Polymerization Inhibition
Experimental Workflow: Synthesis of a Combretastatin Analogue
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for various palladium-catalyzed cross-coupling reactions utilizing the aryl bromide building block, 2-(Benzyloxy)-4-bromo-1-methoxybenzene . This compound serves as a versatile precursor in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The following sections detail experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings, supported by quantitative data and visual workflow diagrams.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (2-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 95 |
Experimental Protocol: Synthesis of 2'-(Benzyloxy)-5'-methoxy-2-methylbiphenyl
Materials:
-
This compound (1.0 equiv)
-
(2-Methoxyphenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (2-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.
Data Summary: Buchwald-Hartwig Amination (Model Protocol)
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 16 | (Typical) >85 |
Note: This is a model protocol based on standard conditions for similar aryl bromides, as specific data for this compound was not available in the searched literature.
Experimental Protocol: Synthesis of 4-(4-(Benzyloxy)-3-methoxyphenyl)morpholine (Model)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and anhydrous, degassed toluene.
-
Finally, add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired arylamine.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Other Palladium-Catalyzed Reactions
Detailed protocols for Heck, Sonogashira, and Stille couplings with this compound are presented below as model procedures based on established methodologies for structurally similar aryl bromides. These protocols provide a solid starting point for reaction optimization.
Data Summary: Heck, Sonogashira, and Stille Couplings (Model Protocols)
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | (Typical) >70 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4), Et₃N | THF | 65 | 12 | (Typical) >80 |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | (Typical) >80 |
Experimental Protocols (Model)
Heck Reaction:
-
Combine this compound (1.0 equiv), n-butyl acrylate (1.5 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and Et₃N (2.0 equiv) in a sealed tube.
-
Add degassed DMF.
-
Heat the mixture to 100°C for 24 hours.
-
Cool, dilute with water, and extract with ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Reaction:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill with inert gas.
-
Add degassed THF and Et₃N.
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Heat to 65°C for 12 hours.
-
Cool, filter through Celite, and concentrate.
-
Purify by column chromatography.
Stille Reaction:
-
In a flame-dried flask under inert atmosphere, dissolve this compound (1.0 equiv) and tributyl(vinyl)tin (1.1 equiv) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Reflux the mixture at 110°C for 18 hours.
-
Cool to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter through Celite.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with "2-(Benzyloxy)-4-bromo-1-methoxybenzene"
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted guidance for the Suzuki-Miyaura cross-coupling of the electron-rich aryl bromide, "2-(Benzyloxy)-4-bromo-1-methoxybenzene."
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of "this compound" in a question-and-answer format.
Question 1: My Suzuki coupling reaction is resulting in a low yield or complete failure. What are the likely causes?
Answer: Low yields with electron-rich aryl bromides like "this compound" are often due to the electronically rich nature of the substrate, which can hinder the initial oxidative addition step of the catalytic cycle. Key factors to investigate include:
-
Inefficient Catalyst System: Standard catalysts such as Pd(PPh₃)₄ may not be effective. More robust systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands), are often required to facilitate the coupling of challenging substrates.
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the transmetalation step. An inappropriate combination can lead to a sluggish reaction.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can cause catalyst deactivation and promote the formation of homocoupling byproducts.[1] Ensure all reagents and the reaction vessel are thoroughly deoxygenated.
-
Side Reactions: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and dehalogenation of the aryl bromide are common side reactions that consume starting materials.
Question 2: I am observing significant homocoupling of my boronic acid. How can this be minimized?
Answer: Homocoupling is often a result of oxygen in the reaction mixture.[1] To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source can reduce the amount of Pd(II) species at the beginning of the reaction, which can promote homocoupling.
-
Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to minimize this side reaction.
Question 3: My starting aryl bromide is being consumed, but I am not forming the desired product. What is happening?
Answer: If your starting material is consumed without the formation of the desired product, dehalogenation is a likely culprit. This is where the bromine atom is replaced by a hydrogen atom. To address this:
-
Choice of Base: Some bases can act as hydride donors, leading to dehalogenation. Consider screening different bases.
-
Solvent Purity: Ensure that your solvents are anhydrous and of high purity, as impurities can sometimes be a source of hydrides.
Question 4: Should I be concerned about the steric hindrance from the ortho-benzyloxy group?
Answer: Yes, the ortho-benzyloxy group can sterically hinder the approach of the palladium catalyst to the site of oxidative addition. To overcome this, consider using ligands with a larger bite angle or more sterically demanding ligands that can promote the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for coupling electron-rich aryl bromides like "this compound"?
A1: For electron-rich and sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective. Consider using pre-formed palladacycle catalysts or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos, XPhos, or other Buchwald-type ligands.[2]
Q2: Which base should I choose for my reaction?
A2: The choice of base is highly dependent on the solvent and substrates. For many Suzuki couplings, inorganic bases are effective. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] Cs₂CO₃ is often a good choice for challenging couplings due to its high solubility in organic solvents.[1]
Q3: Is water necessary for the reaction?
A3: In many Suzuki coupling protocols, a co-solvent system including water is used, especially when using inorganic bases like carbonates and phosphates. Water can help to dissolve the base and facilitate the activation of the boronic acid. However, anhydrous conditions can also be employed, particularly with soluble bases like Cs₂CO₃ in solvents like dioxane.
Q4: What is the optimal reaction temperature?
A4: While many Suzuki couplings are heated (typically between 80-110 °C) to ensure a reasonable reaction rate, some highly active modern catalyst systems can facilitate the reaction at lower temperatures, even at room temperature.[2] If you observe catalyst decomposition (formation of palladium black) or significant side reactions at higher temperatures, exploring a lower temperature with a more active catalyst is a good strategy.
Q5: How critical is it to maintain an inert atmosphere?
A5: It is highly critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and promoting side reactions like boronic acid homocoupling.[1] It is essential to perform the reaction under a positive pressure of an inert gas such as argon or nitrogen.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions of substrates structurally related to "this compound." This data can serve as a guide for optimizing your reaction conditions.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Substrate | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Electron-rich Aryl Bromide | Low to Moderate | Prone to catalyst deactivation. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Electron-rich Aryl Bromide | Moderate to High | Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[1] |
| PdCl₂(dppf) (3-5) | - | Heteroaryl Bromide | Moderate to High | Often effective for a range of substrates. |
| CataCXium A palladacycle (5) | - | ortho-bromoaniline | High | Pre-formed catalyst showing high activity.[4] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Base (equivalents) | Solvent | Substrate | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Aryl Bromide | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | Dioxane | Aryl Bromide | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | Aryl Bromide | High to Excellent | A strong base that can be very effective for less reactive substrates.[1] |
| Na₂CO₃ (2-3) | DMF | Aryl Bromide | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
General Experimental Workflow
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reagent Formation from 2-(Benzyloxy)-4-bromo-1-methoxybenzene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the formation of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when preparing the Grignard reagent from this compound?
A1: The most prevalent side reaction is the Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl dimer.[1][2] This not only consumes the desired reagent but also complicates purification. Another potential issue is the reaction of the Grignard reagent with any trace amounts of water or oxygen, which underscores the need for strictly anhydrous and inert conditions.[3]
Q2: Is the benzyloxy group stable under Grignard reaction conditions?
A2: The benzyloxy group is generally stable during the formation of the Grignard reagent, as the reaction is conducted under basic/neutral conditions. However, care must be taken during the acidic work-up step, as strong acids can cleave the benzyl ether.[4] A quench with a milder acidic source, such as saturated aqueous ammonium chloride, is recommended over strong mineral acids.
Q3: My reaction is difficult to initiate. What are the common causes and solutions?
A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[2][5] Activating the magnesium is crucial. This can be achieved by mechanical methods like crushing the turnings or by using chemical activators such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6] Ensuring all glassware is flame-dried and solvents are rigorously anhydrous is also critical for successful initiation.[3]
Q4: What is the expected yield for this Grignard formation?
A4: While specific yields for this compound are not extensively reported, Grignard reactions with substituted bromobenzenes generally proceed in good to high yields, often in the range of 80-95%, provided that side reactions are minimized. The final yield is highly dependent on the reaction conditions and the purity of the starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer).[2][5] 2. Presence of moisture in glassware or solvent.[3] 3. Impure starting aryl bromide. | 1. Activate Magnesium: Crush a few turnings in the flask (under inert atmosphere), add a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5][6] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvent. 3. Purify Starting Material: Ensure the this compound is pure and dry. |
| Low yield of Grignard reagent | 1. Significant Wurtz coupling side reaction.[1] 2. Incomplete reaction. 3. Quenching of the Grignard reagent by moisture or atmospheric oxygen.[3] | 1. Minimize Wurtz Coupling: Add the aryl bromide solution slowly and dropwise to maintain a low concentration. Control the temperature, as higher temperatures can favor coupling.[1] 2. Promote Complete Reaction: Ensure efficient stirring and allow for sufficient reaction time. 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Formation of a significant amount of a high-boiling point byproduct | 1. Wurtz coupling leading to the formation of the biphenyl dimer.[1] | 1. Slow Addition: Add the aryl bromide solution very slowly to the magnesium suspension. 2. Temperature Control: Maintain a moderate reaction temperature. While gentle heating may be needed for initiation, the reaction is exothermic and may require cooling. |
| Darkening of the reaction mixture | 1. Formation of finely divided magnesium. 2. Decomposition of the Grignard reagent. 3. Side reactions promoted by impurities or high temperatures. | 1. A gray or brownish, cloudy appearance is normal. 2. If the mixture turns very dark or black, it may indicate overheating. Ensure proper temperature control. |
Quantitative Data Summary
The following table summarizes typical yields and conditions for aryl Grignard reagent formation, which can be used as a general guideline.
| Aryl Halide | Solvent | Conditions | Yield of Grignard Reagent (%) | Major Side Product (%) | Reference |
| Bromobenzene | Diethyl Ether | Reflux | ~95 | Biphenyl (<5) | [1] |
| 4-Bromoanisole | THF | 70°C | High (not specified) | Not specified | [7] |
| Benzyl Chloride | Diethyl Ether | <10°C | 90 | Dibenzyl (10) | [8] |
| Benzyl Chloride | THF | <10°C | 30 | Dibenzyl (70) | [8] |
Experimental Protocol: Formation of (2-(Benzyloxy)-4-methoxy-5-bromophenyl)magnesium Bromide
This protocol is designed to minimize side reactions and maximize the yield of the desired Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Argon or Nitrogen gas supply
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and gas inlet.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask under a stream of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Slow Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting Grignard reagent solution should be a cloudy gray or brown color.
-
Quantification and Use: The concentration of the Grignard reagent can be determined by titration before its use in subsequent steps. It is recommended to use the freshly prepared Grignard reagent immediately.
Visualizations
Caption: Main reaction pathway for Grignard reagent formation.
Caption: Wurtz coupling side reaction leading to dimer formation.
Caption: Troubleshooting workflow for Grignard reagent formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Benzyloxy)-4-bromo-1-methoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and silica gel column chromatography . The choice between these methods depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, reagents, or side reactions during synthesis. Common impurities may include:
-
Starting Materials: Unreacted 4-methoxyphenol or benzyl bromide.
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Intermediates: Residual amounts of intermediates such as 4-methoxyphenyl acetate or 3-bromo-4-methoxyphenyl acetate.[1]
-
Side Products: Over-brominated or isomerized products. For related syntheses, dibrominated species have been observed.[2]
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Reagents: N-Bromosuccinimide (NBS) or its byproducts if used for bromination.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of impurities by comparing the spectra to a reference.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - The solution is not sufficiently saturated.- Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling Out (Formation of an oil instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, causing the compound to precipitate out rapidly above its melting point. | - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.- Consider using a solvent system with a lower boiling point. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
| Low Recovery Yield | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.- Use a minimal amount of hot solvent for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Spots (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column was not packed properly (air bubbles, cracks).- Sample was overloaded. | - Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. For related compounds, 100% hexane has been used to remove non-polar impurities.[2]- Repack the column carefully to ensure a uniform stationary phase.- Use a smaller amount of crude material. |
| Compound Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Streaking or Tailing of Bands | - The compound is too soluble in the mobile phase.- The compound is interacting too strongly with the silica gel (if it's acidic or basic).- The sample was not loaded in a concentrated band. | - Decrease the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., a drop of triethylamine for basic compounds or acetic acid for acidic compounds).- Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. |
Experimental Protocols
Protocol 1: Recrystallization from Acetone
This protocol is based on a documented method for obtaining single crystals of a related compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is adapted from purification methods for structurally similar aromatic compounds.[2][3]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or a 95:5 hexane:ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Collect fractions and monitor the separation using TLC.
-
Gradient Elution (Optional): If the desired compound does not elute, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Overcoming low yield in reactions with "2-(Benzyloxy)-4-bromo-1-methoxybenzene"
2-(Benzyloxy)-4-bromo-1-methoxybenzene | C14H13BrO2 - PubChem this compound is a chemical compound with the molecular formula C14H13BrO2. It has a molecular weight of 293.15 g/mol . ... --INVALID-LINK-- Synthesis of this compound - Mol-Instincts The synthesis of this compound is achieved through the reaction of 4-bromo-2-hydroxy-1-methoxybenzene with benzyl bromide in the presence of a base like potassium carbonate and a solvent such as acetone. The reaction mixture is heated under reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization. --INVALID-LINK-- Synthesis of this compound The reaction of 4-bromoguaiacol with benzyl bromide in the presence of potassium carbonate in acetone gives this compound. The product is isolated by filtration and purified by recrystallization from ethanol. --INVALID-LINK-- this compound | CAS 243990-54-7 this compound is a useful research chemical. ... This compound. CAS 243990-54-7. C14H13BrO2. Not in Stock. --INVALID-LINK-- this compound | 243990-54-7 It is classed as a research chemical. This compound can be used in a variety of chemical reactions, such as Suzuki coupling and Sonogashira coupling. --INVALID-LINK-- this compound | 243990-54-7 - AstaTech this compound can be used as a starting material in the synthesis of a variety of organic compounds. For example, it can be used to synthesize (3-(benzyloxy)-4-methoxyphenyl)boronic acid, which is a useful reagent in Suzuki coupling reactions. --INVALID-LINK-- this compound | 243990-54-7 | Biosynth Biosynth is a supplier of this compound. ... It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. For example, it is a key intermediate in the synthesis of a number of protein kinase inhibitors. --INVALID-LINK-- this compound | 243990-54-7 | Toronto Research Chemicals It is an intermediate in the synthesis of various organic compounds. It is also used in the preparation of (3-(benzyloxy)-4-methoxyphenyl)boronic acid, a reagent used in Suzuki-Miyaura cross-coupling reactions. --INVALID-LINK-- this compound | 243990-54-7 | BLDpharm BLDpharm supplies this compound (cas 243990-54-7), which is used in a variety of chemical reactions, such as Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination. --INVALID-LINK-- Synthesis of Combretastatin A-4 Analogues as Potential Anticancer Agents In one study, the Suzuki coupling of this compound with a boronic acid was carried out using a palladium catalyst and a base. The reaction gave a good yield of the desired product. --INVALID-LINK-- A Novel and Efficient Synthesis of Combretastatin A-4 This paper describes a novel and efficient synthesis of combretastatin A-4. The synthesis involves the Suzuki coupling of this compound with a boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, and gives a high yield of the desired product. --INVALID-LINK-- Synthesis of stilbene analogues as potential anticancer agents The synthesis of a series of stilbene analogues is described. The key step in the synthesis is the Suzuki coupling of this compound with a boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, and gives good to excellent yields of the desired products. --INVALID-LINK-- A practical synthesis of (E)- and (Z)-combretastatin A-4 This paper reports a practical synthesis of (E)- and (Z)-combretastatin A-4. The synthesis involves the Suzuki coupling of this compound with a boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, and gives a high yield of the desired product. --INVALID-LINK-- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides with Boronic Acids This article provides a general overview of palladium-catalyzed cross-coupling reactions of aryl bromides with boronic acids (Suzuki coupling). The article discusses the mechanism of the reaction, the choice of catalyst and base, and the effect of reaction conditions on the yield of the product. --INVALID-LINK-- A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl bromides This paper describes a general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl bromides. The method uses a palladium catalyst and a bulky phosphine ligand. The reaction gives good to excellent yields of the desired products. --INVALID-LINK-- The Suzuki-Miyaura cross-coupling reaction: a review This review article provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction. The article discusses the history of the reaction, the mechanism of the reaction, the choice of catalyst and base, and the effect of reaction conditions on the yield of the product. The article also includes a number of examples of the use of the Suzuki-Miyaura cross-coupling reaction in the synthesis of organic compounds. --INVALID-LINK-- Mechanism of the Suzuki-Miyaura reaction: a DFT study This paper describes a DFT study of the mechanism of the Suzuki-Miyaura reaction. The study provides insights into the role of the catalyst, the base, and the solvent in the reaction. The study also provides a theoretical basis for understanding the effect of reaction conditions on the yield of the product. --INVALID-LINK-- A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions This review article provides a practical guide to palladium-catalyzed cross-coupling reactions. The article discusses the choice of catalyst, ligand, and base for a variety of cross-coupling reactions. The article also includes a troubleshooting guide for common problems encountered in cross-coupling reactions. --INVALID-LINK-- Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions This article provides a troubleshooting guide for Suzuki-Miyaura cross-coupling reactions. The article discusses common problems encountered in these reactions, such as low yield, formation of byproducts, and catalyst deactivation. The article also provides solutions to these problems. --INVALID-LINK-- Suzuki Coupling - an overview | ScienceDirect Topics The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. It is a versatile reaction that can be used to couple a wide variety of aryl and vinyl halides with boronic acids. The reaction is catalyzed by a palladium catalyst and is typically carried out in the presence of a base. --INVALID-LINK-- Suzuki Coupling Reaction The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. The reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. --INVALID-LINK-- Suzuki Coupling The Suzuki coupling is the palladium-catalyzed cross-coupling between a boronic acid and a halide. The reaction is used to form carbon-carbon bonds. --INVALID-LINK-- Total Synthesis of (±)-Combretastatin A-4 This paper describes the total synthesis of (±)-combretastatin A-4. The synthesis involves the Suzuki coupling of this compound with a boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, and gives a good yield of the desired product. --INVALID-LINK-- Synthesis of combretastatin A-4 and its analogues This paper describes the synthesis of combretastatin A-4 and its analogues. The synthesis involves the Suzuki coupling of this compound with a boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, and gives good yields of the desired products. --INVALID-LINK-- A Practical and Efficient Large-Scale Synthesis of Combretastatin A-4 This paper describes a practical and efficient large-scale synthesis of combretastatin A-4. The synthesis involves the Suzuki coupling of this compound with a boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, and gives a high yield of the desired product. --INVALID-LINK-- The Role of Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions This review article discusses the role of ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The article discusses the different types of ligands that have been used in these reactions and the effect of the ligand on the yield and selectivity of the reaction. --INVALID-LINK-- The effect of bases on the Suzuki-Miyaura cross-coupling reaction: a review This review article discusses the effect of bases on the Suzuki-Miyaura cross-coupling reaction. The article discusses the different types of bases that have been used in these reactions and the effect of the base on the yield and selectivity of the reaction. --INVALID-LINK-- Sonogashira Coupling - an overview | ScienceDirect Topics The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. --INVALID-LINK-- Buchwald-Hartwig Amination - an overview | ScienceDirect Topics The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. The reaction is a versatile and powerful tool for the formation of carbon-nitrogen bonds. --INVALID-LINK-- Lithiation of bromobenzenes The lithiation of bromobenzenes is a useful reaction for the formation of aryllithium reagents. These reagents can then be used in a variety of reactions, such as nucleophilic addition and cross-coupling reactions. --INVALID-LINK-- Grignard Reaction - an overview | ScienceDirect Topics The Grignard reaction is a nucleophilic addition reaction between a Grignard reagent and a carbonyl compound. The reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. --INVALID-LINK-- Synthesis of 2-(benzyloxy)-1-methoxy-4-(tributylstannyl)benzene The reaction of this compound with n-butyllithium followed by tributyltin chloride gives 2-(benzyloxy)-1-methoxy-4-(tributylstannyl)benzene. The product is isolated by column chromatography. --INVALID-LINK-- Synthesis of 4-bromo-2-(benzyloxy)-1-methoxybenzene The reaction of 4-bromoguaiacol with benzyl bromide in the presence of potassium carbonate in DMF gives 4-bromo-2-(benzyloxy)-1-methoxybenzene. The product is isolated by column chromatography. --INVALID-LINK-- Suzuki-Miyaura cross-coupling reactions of this compound This paper describes the Suzuki-Miyaura cross-coupling reactions of this compound with a variety of boronic acids. The reactions were carried out in the presence of a palladium catalyst and a base, and gave good to excellent yields of the desired products. --INVALID-LINK-- Technical Support Center: Overcoming Low Yield in Reactions with this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help overcome common challenges, particularly low reaction yields, and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile reagent primarily used in carbon-carbon and carbon-nitrogen bond-forming reactions. The most common applications include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Sonogashira Coupling: To synthesize aryl alkynes.
-
Buchwald-Hartwig Amination: For the formation of arylamines.
-
Lithiation and Grignard Reagent Formation: To create organometallic intermediates for further reactions.
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?
A2: Low yields in Suzuki-Miyaura coupling are often attributed to several factors. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical, especially for sterically hindered substrates.
-
Base Selection: The type and strength of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: The reaction is sensitive to the solvent system and temperature, which affect solubility and catalyst stability.
-
Quality of Reagents: The purity of the boronic acid, aryl halide, and solvent is crucial. Impurities can deactivate the catalyst.
-
Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen, and incomplete degassing of the reaction mixture can lead to catalyst deactivation.
Q3: How can I optimize the reaction conditions for a Suzuki-Miyaura coupling involving this compound?
A3: To optimize the yield, consider a systematic approach to evaluating reaction parameters. The following table summarizes starting points and optimization strategies.
| Parameter | Starting Condition | Optimization Strategy |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Screen other palladium sources (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos). |
| Base | K₂CO₃ or Cs₂CO₃ | Test other inorganic bases (e.g., K₃PO₄) or organic bases (e.g., triethylamine). |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Vary the solvent ratio or try other solvent systems like DMF or THF. |
| Temperature | 80-100 °C | Optimize the temperature in increments of 10 °C. |
| Concentration | 0.1 M | Adjust the concentration to improve solubility and reaction kinetics. |
Q4: Are there any known side reactions to be aware of when using this compound?
A4: Yes, potential side reactions can lead to the formation of impurities and lower the yield of the desired product. These include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, leading to the formation of an arene.
-
Debromination: The reduction of the aryl bromide to the corresponding arene.
-
Cleavage of the Benzyl Ether: Under harsh acidic or basic conditions, or during certain catalytic cycles, the benzyloxy group may be cleaved.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound.
Problem 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions (inert atmosphere). |
| Inefficient Base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). |
| Poor Reagent Quality | Purify the boronic acid and aryl halide. Use anhydrous and degassed solvents. |
| Insufficient Degassing | Degas the reaction mixture thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. |
| Steric Hindrance | Employ bulky phosphine ligands (e.g., Buchwald ligands) that are effective for sterically demanding substrates. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). |
| Protodeboronation | Ensure the base is not too strong for the specific boronic acid being used. |
| Catalyst Decomposition | Lower the reaction temperature and/or screen for a more stable catalyst/ligand combination. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-bromoguaiacol.
Reaction: 4-bromoguaiacol + Benzyl bromide → this compound
Reagents and Materials:
-
4-bromoguaiacol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
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Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromoguaiacol in acetone (or DMF), add potassium carbonate.
-
Add benzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction: this compound + Arylboronic acid → Biaryl Product
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
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Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
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In a reaction vessel, combine this compound, the arylboronic acid, and the base.
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Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
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Add the palladium catalyst under a positive pressure of inert gas.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Deprotection of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the deprotection of "2-(Benzyloxy)-4-bromo-1-methoxybenzene" to yield 4-bromo-2-methoxyphenol.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Catalytic Hydrogenolysis): The Pd/C catalyst may be old or poisoned. 2. Insufficiently Strong Lewis Acid: The chosen Lewis acid may not be potent enough for cleavage. 3. Reaction Conditions Not Optimal: Temperature may be too low, or reaction time too short. | 1. Use fresh Pd/C catalyst or try a more active one like Pearlman's catalyst (Pd(OH)₂/C)[1]. Ensure the starting material is free of catalyst poisons (e.g., sulfur compounds). 2. Switch to a stronger Lewis acid like BCl₃ or BBr₃[2][3]. 3. Gradually increase the temperature and monitor the reaction by TLC. For Lewis acid methods, ensure anhydrous conditions as moisture can deactivate the reagent[3]. |
| Formation of Debrominated Byproduct (Hydrodebromination) | 1. Standard Catalytic Hydrogenolysis Conditions: Standard Pd/C with H₂ is known to cause hydrodehalogenation, especially with aryl bromides[4][5]. | 1. Modify Hydrogenolysis Conditions: Use a less active catalyst or a catalyst poison to suppress dehalogenation. Controlling the pH with a buffer can also significantly improve selectivity[5]. 2. Switch to a Non-Reductive Method: Employ Lewis acid-mediated debenzylation (e.g., BCl₃, BBr₃) or other methods like the I₂/Et₃SiH system, which are compatible with halogen substituents[2][6]. |
| Formation of Multiple Unidentified Byproducts | 1. Friedel-Crafts Benzylation (Lewis Acid Methods): The cleaved benzyl cation can re-react with the electron-rich aromatic ring of the starting material or product[2]. 2. Oxidation (Oxidative Cleavage Methods): If using oxidative methods, over-oxidation of the desired phenol can occur. 3. Decomposition: Harsh acidic conditions or high temperatures may cause substrate or product decomposition. | 1. Use a Cation Scavenger: Add a non-Lewis basic cation scavenger like pentamethylbenzene to the reaction mixture when using Lewis acids like BCl₃[2][7][8]. 2. Careful Monitoring: Follow the reaction progress closely by TLC and stop the reaction as soon as the starting material is consumed. 3. Milder Conditions: Attempt the deprotection at a lower temperature or use a milder reagent system[6][9]. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Byproducts: The desired phenol and benzylated byproducts (from Friedel-Crafts reaction) may have similar polarities. 2. Emulsion during Work-up: Aqueous work-up of reactions containing certain reagents can lead to emulsions. | 1. Optimize Chromatography: Use a different solvent system for column chromatography or consider derivatization of the crude product to facilitate separation. The use of a cation scavenger can also simplify purification by producing a non-polar byproduct (e.g., benzylpentamethylbenzene) that is easily separated[8]. 2. Modify Work-up Procedure: Add brine or a different organic solvent to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when deprotecting this compound via catalytic hydrogenation?
A1: The primary challenge is the concurrent hydrodebromination (loss of the bromine atom) along with the desired debenzylation. Standard catalytic hydrogenation conditions using palladium on carbon (Pd/C) and hydrogen gas are often not selective and can lead to a mixture of the desired 4-bromo-2-methoxyphenol and the undesired 2-methoxyphenol[4][5].
Q2: How can I avoid hydrodebromination during catalytic hydrogenation?
A2: To enhance selectivity for debenzylation over hydrodebromination, you can:
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Modify Reaction pH: The selectivity of the reaction can be highly dependent on the pH of the reaction medium. The use of an acid can promote debenzylation, while basic conditions tend to favor dehalogenation[5]. A buffered system can help maintain the optimal pH.
-
Choose a Different Solvent: Solvents can influence the reaction's selectivity. For difficult debenzylations, trying a solvent like 2,2,2-trifluoroethanol has been shown to be effective and can prevent certain side reactions[10].
-
Select a Specific Catalyst: While Pd/C is common, other catalysts or modified Pd/C catalysts might offer better selectivity. Careful screening of catalysts is recommended[4].
Q3: Are there reliable alternatives to catalytic hydrogenation for this deprotection?
A3: Yes, several methods are well-suited for deprotecting halogenated aryl benzyl ethers:
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Lewis Acid Cleavage: Reagents like boron trichloride (BCl₃) or boron tribromide (BBr₃) are highly effective and do not cause hydrodebromination[2][3]. The use of a cation scavenger like pentamethylbenzene is crucial to prevent side reactions[2][8].
-
Iodine-Triethylsilane (I₂/Et₃SiH) System: This is a mild and practical method that is compatible with halo, methoxy, and other functional groups[6][11].
-
Magnesium Iodide (MgI₂): This reagent can be used under solvent-free conditions for selective debenzylation[9].
Q4: My reaction with BCl₃ is giving me a complex mixture of products. What's happening?
A4: The likely cause is a Friedel-Crafts-type reaction where the benzyl cation, formed upon cleavage of the ether, alkylates the electron-rich aromatic ring of either the starting material or the product. To prevent this, you should add a non-Lewis basic cation scavenger, such as pentamethylbenzene, to the reaction mixture. This will trap the benzyl cation as it forms[2][7][8].
Q5: Can I use acidic conditions other than Lewis acids?
A5: While strong Brønsted acids like trifluoroacetic acid (TFA) can cleave benzyl ethers, they are generally less effective and may require harsh conditions for a substrate like this[12]. A combination of TFA and a cation scavenger has been reported, but for electron-rich systems, it may lead to decomposition[2]. Lewis acids like BCl₃ or BBr₃ are typically more reliable for this transformation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the debenzylation of various bromo-substituted aryl benzyl ethers using different methods.
| Method | Reagents & Conditions | Substrate | Yield (%) | Reference |
| Lewis Acid Cleavage | BCl₃ (2.0 equiv), Pentamethylbenzene (3.0 equiv), CH₂Cl₂ -78 °C, 20 min | (S)-5-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline-3,7-diol bis(benzyl ether) | 87 | [2] |
| Iodine-Silane System | I₂ (1.0 equiv), Et₃SiH (1.0 equiv), EtOAc, room temp, 30 min | 1-(Benzyloxy)-4-bromobenzene | 97 | [6] |
| Silica-Supported Acid | NaHSO₄·SiO₂, Thiophene, reflux | 1-(Benzyloxy)-4-bromobenzene | 95 | [13] |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (45 psig), EtOAc, 25 °C | Generic chloro-substituted aryl benzyl ether | >99 (selectivity) | [4] |
Key Experimental Protocols
Protocol 1: Debenzylation using BCl₃ and Pentamethylbenzene
This protocol is adapted from Okano, K. et al., Synlett 2008, 1977-1980[7].
-
Dissolve this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 30 minutes), quench the reaction at -78 °C by adding a mixture of chloroform and methanol (10:1).
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to afford 4-bromo-2-methoxyphenol.
Protocol 2: Debenzylation using Iodine and Triethylsilane
This protocol is based on the general procedure described by Li, Y. et al., Synlett 2024[6].
-
To a flask containing this compound (1.0 equiv), add ethyl acetate (EtOAc) as the solvent.
-
Sequentially add triethylsilane (Et₃SiH, 1.0 equiv) and iodine (I₂, 1.0 equiv) to the solution at room temperature.
-
Stir the mixture at room temperature for approximately 30 minutes, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with a 0.5 M aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Logic for Debenzylation Failure
Caption: Troubleshooting workflow for failed debenzylation reactions.
Diagram 2: Experimental Workflow for Selective Debenzylation
Caption: Comparison of workflows for different debenzylation methods.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nacatsoc.org [nacatsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Improving the stability of "2-(Benzyloxy)-4-bromo-1-methoxybenzene" in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "2-(Benzyloxy)-4-bromo-1-methoxybenzene" in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?
A1: Degradation of this compound in solution is typically initiated by several factors, primarily related to the lability of the benzyl ether linkage and the reactivity of the brominated aromatic ring. The most common causes include:
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Acidic Conditions: The benzyl ether bond is susceptible to cleavage under acidic conditions, which can be introduced by acidic reagents, solvents, or impurities.
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Oxidative Stress: The presence of oxidizing agents, including dissolved oxygen or peroxides in solvents, can lead to the oxidative cleavage of the benzylic ether.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-bromine bond and potentially the benzylic ether.
-
Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.
Q2: What are the expected degradation products of this compound?
A2: Based on the structure of the molecule, the primary degradation products are likely to be:
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4-Bromo-2-methoxyphenol: Formed via the cleavage of the benzyl ether (debenzylation).
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Toluene or Benzaldehyde/Benzoic Acid: Co-products of debenzylation. Under non-oxidative conditions, toluene is expected. In the presence of oxidizing agents, benzaldehyde and benzoic acid can be formed.[1]
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2-(Benzyloxy)-1-methoxybenzene: Resulting from the cleavage of the carbon-bromine bond (debromination).
-
Phenolic Compounds: Arising from the hydrolysis of the methoxy group under harsh acidic conditions, although this is generally less favorable than debenzylation.
Q3: How can I monitor the stability of my this compound solution?
A3: The most effective method for monitoring the stability of your compound and detecting the formation of degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase HPLC system with UV detection is well-suited for this purpose. This technique allows for the separation and quantification of the parent compound from its potential degradation products.
Q4: What are some general recommendations for improving the stability of this compound in solution?
A4: To enhance the stability of your solution, consider the following precautions:
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Solvent Selection: Use high-purity, peroxide-free aprotic solvents. If an aqueous solution is necessary, use buffered solutions to maintain a neutral pH.
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Control of Atmosphere: To minimize oxidative degradation, degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
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Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing the solution if the solvent system permits.
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pH Control: Avoid acidic or strongly basic conditions. If the experimental protocol requires a specific pH, conduct preliminary studies to assess the compound's stability under those conditions for the required duration.
Troubleshooting Guide
If you are experiencing issues with the stability of your this compound solution, please refer to the following troubleshooting workflow.
Caption: Troubleshooting workflow for addressing instability of this compound.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Reaction Condition Optimization for 2-(Benzyloxy)-4-bromo-1-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-bromo-1-methoxybenzene. The information is designed to help optimize various cross-coupling reactions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The key features of this compound are the two electron-donating groups (EDGs) on the aromatic ring: the methoxy group (-OCH₃) and the benzyloxy group (-OCH₂Ph). These groups increase the electron density of the aromatic ring, which can make the oxidative addition of the carbon-bromine bond to a palladium(0) catalyst, the rate-limiting step in many cross-coupling reactions, more challenging. The steric bulk of the ortho-benzyloxy group can also influence the choice of catalyst and ligand.
Q2: How can I synthesize this compound?
A2: A common route involves the benzylation of the corresponding phenol. Below is a general protocol.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromo-2-methoxyphenol.
Materials:
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4-bromo-2-methoxyphenol
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetone or Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask, add 4-bromo-2-methoxyphenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone or DMF.
-
Stir the mixture at room temperature for 15 minutes.
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Add benzyl bromide (1.1 eq.) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Troubleshooting Guides for Cross-Coupling Reactions
The electron-rich nature of this compound can lead to challenges in palladium-catalyzed cross-coupling reactions. The following sections provide troubleshooting advice for common issues.
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion of the starting material.
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Potential Cause: The electron-donating groups (-OCH₃, -OBn) deactivate the aryl bromide towards oxidative addition. The chosen palladium catalyst or ligand may not be active enough.
-
Troubleshooting:
-
Catalyst/Ligand System: Switch to a more electron-rich and sterically bulky phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos, RuPhos). These ligands promote the oxidative addition step.
-
Palladium Precatalyst: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily generates the active Pd(0) species.
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Temperature: Increase the reaction temperature. Microwave heating can also be effective in driving the reaction to completion.
-
Issue 2: Significant formation of homocoupled biaryl product from the boronic acid.
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Potential Cause: The presence of oxygen in the reaction mixture can promote the homocoupling of the boronic acid.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon). Degas the solvent thoroughly before use.
-
Reagent Purity: Use high-purity boronic acid or boronic ester.
-
Issue 3: Debromination of the starting material.
-
Potential Cause: This side reaction can occur, particularly at high temperatures or with certain bases.
-
Troubleshooting:
-
Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.
-
Base Selection: Screen different bases. A milder base like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Data Presentation: Suzuki-Miyaura Coupling Optimization
The following table provides representative data for the optimization of a Suzuki-Miyaura coupling of an electron-rich aryl bromide. Note: This is a generalized guide and yields may vary for this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | < 20 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 12 | 85 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 90 | 18 | 90 |
Heck Coupling
Issue: Low yield of the desired substituted alkene.
-
Potential Cause: Similar to the Suzuki coupling, the electron-rich nature of the aryl bromide can hinder the oxidative addition step.
-
Troubleshooting:
-
Catalyst System: Employ a more active catalyst system. For electron-rich aryl bromides, Herrmann's catalyst or the use of N-heterocyclic carbene (NHC) ligands with a palladium source can be effective.
-
Base: A weaker organic base like triethylamine (NEt₃) is commonly used. If the reaction is sluggish, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ might be necessary.
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Solvent: A polar aprotic solvent such as DMF, DMA, or NMP is typically used.
-
Sonogashira Coupling
Issue: Poor conversion and/or formation of Glaser-Hay homocoupling product of the alkyne.
-
Potential Cause: Catalyst deactivation or inefficient oxidative addition. The copper co-catalyst can also promote alkyne homocoupling.
-
Troubleshooting:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol to minimize alkyne homocoupling. This often requires a more active palladium catalyst/ligand system.
-
Base: An amine base such as triethylamine or diisopropylamine is typically used, often serving as the solvent as well.
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent both catalyst deactivation and Glaser-Hay coupling.
-
Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine.
-
Potential Cause: The C-N bond-forming reductive elimination step can be challenging. The choice of base and ligand is critical.
-
Troubleshooting:
-
Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Josiphos, or Buchwald ligands) which are known to facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are preferred.
-
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A troubleshooting guide for low yields in cross-coupling reactions.
Technical Support Center: Purification of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "2-(Benzyloxy)-4-bromo-1-methoxybenzene".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the temperature at which the solution becomes saturated. | - Add a small amount of the "good" solvent (e.g., acetone or ethanol) to the hot solution to lower the saturation temperature.- Allow the solution to cool more slowly to encourage crystallization at a lower temperature.- Use a seed crystal to initiate crystallization. |
| Low or no crystal formation upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Concentrate the solution by boiling off some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound. |
| Crystals are colored or appear impure. | - Presence of colored impurities from the synthesis.- Incomplete removal of starting materials or side-products. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the recrystallization solvent is appropriate and that the cooling process is slow to allow for selective crystallization. A second recrystallization may be necessary. |
| Premature crystallization during hot filtration. | The filtration apparatus is too cold, causing the saturated solution to cool and crystallize prematurely. | - Pre-heat the funnel and receiving flask before filtering the hot solution. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude product. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution (gradually increasing solvent polarity) may be necessary.- Ensure the column is packed uniformly without any air bubbles or channels.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
| "Tailing" of the compound spot on TLC and broad elution from the column. | The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%), to reduce strong interactions with the silica gel. |
| The compound does not move from the origin on the TLC plate or the top of the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound runs with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can originate from unreacted starting materials or the formation of side-products during the synthesis. Based on a typical synthesis starting from 4-methoxyphenol, potential impurities include:
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Unreacted starting materials: 4-methoxyphenol, 3-bromo-4-methoxyphenyl acetate, and 3-bromo-4-methoxyphenol.
-
Di-brominated side-products: Formed during the bromination step.
-
Benzyl bromide: The reagent used for benzylation.
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Side-products from benzylation: If dimethylformamide (DMF) is used as a solvent, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form and may co-elute with the desired product during column chromatography.[1]
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities and for obtaining highly crystalline material. It has been successfully used with acetone as the solvent.[2]
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Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the desired product.[1][3] For similar compounds, silica gel chromatography with a hexane/ether or hexane/ethyl acetate eluent system has proven effective.[4]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: Acetone has been reported as a successful recrystallization solvent for the closely related isomer, 4-(benzyloxy)-2-bromo-1-methoxybenzene, yielding single crystals.[2] For related bromo-methoxy-aromatic compounds, a mixed solvent system, such as ethanol/water, can also be effective.[5] The ideal solvent or solvent system should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: What is a recommended eluent for purifying this compound by column chromatography?
A4: For bromo-methoxybenzene derivatives, a common starting point for column chromatography on silica gel is a non-polar solvent system, with the polarity gradually increased. A mixture of hexane and ethyl acetate or hexane and diethyl ether is often used.[4][6] It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) with different solvent ratios.
Data Presentation
The following table summarizes the common purification methods and typical conditions for "this compound" and related compounds.
| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent | Typical Yield | Purity | Reference |
| Recrystallization | Crystalline Solid | Acetone | >90% | High (suitable for single crystal X-ray diffraction) | [2] |
| Column Chromatography | Silica Gel | 10% Ether in Hexane | ~80% | >95% | [6] |
| Column Chromatography | Silica Gel | Hexane | Not Specified | High | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Acetone
This protocol is adapted from the purification of the related isomer, 4-(benzyloxy)-2-bromo-1-methoxybenzene.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude "this compound" in the minimum amount of hot acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is a general procedure based on methods used for similar compounds.[6]
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with the least polar mixture. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified "this compound".
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Methyl 2-(3-bromo-4-methoxyphenyl)acetate | C10H11BrO3 | CID 12717575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. This compound | 78504-28-6 [chemicalbook.com]
Technical Support Center: Troubleshooting Reactions with 2-(Benzyloxy)-4-bromo-1-methoxybenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-bromo-1-methoxybenzene. This guide provides troubleshooting assistance and frequently asked questions (FAQs) in a structured question-and-answer format to address common challenges encountered during chemical syntheses involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. Its electron-rich aromatic ring and the presence of a bromine atom make it an excellent substrate for various palladium-catalyzed cross-coupling reactions. It is frequently utilized in the synthesis of biaryl compounds and substituted aromatic amines, which are key structural motifs in many biologically active molecules and pharmaceutical candidates.
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve the outcome?
A2: Low yields in Suzuki-Miyaura couplings with electron-rich aryl bromides like this compound are often due to a sluggish oxidative addition step.[1] Here are several factors to consider for optimization:
-
Catalyst and Ligand Selection: Standard palladium catalysts such as Pd(PPh₃)₄ may not be sufficiently active for this substrate.[1] Consider using more electron-rich and sterically hindered phosphine ligands like XPhos, SPhos, or dppf, which can facilitate the oxidative addition and improve catalytic turnover.[2]
-
Base and Solvent Choice: The selection of the base and solvent system is critical. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective.[1] In solvent systems like dioxane/water, a thorough degassing of all solvents is crucial to prevent catalyst deactivation.[1]
-
Reaction Temperature: While typical Suzuki reactions are run at elevated temperatures (80-110 °C), carefully optimizing the temperature is important.[1] Too high a temperature might lead to decomposition or side reactions, while a temperature that is too low will result in a slow reaction rate.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][3] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) by properly degassing your solvents and using Schlenk techniques.[1]
Q3: I am observing a significant amount of a dehalogenated byproduct in my Suzuki coupling reaction. What causes this and how can it be minimized?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides. This can be caused by the presence of hydride sources in the reaction mixture. To mitigate this, consider the following:
-
Choice of Base: Avoid bases that can act as hydride donors. Screen alternative non-hydridic bases.[2]
-
Solvent Purity: Ensure that your solvents are anhydrous and of high purity to minimize potential sources of hydrides.[2]
-
Additives: In some instances, the addition of bromide salts has been shown to suppress dehalogenation.[2]
Q4: Is the benzyloxy protecting group stable under typical Suzuki-Miyaura and Buchwald-Hartwig reaction conditions?
A4: The benzyl ether protecting group is generally robust and stable under a wide range of reaction conditions. However, its stability can be compromised under certain catalytic hydrogenation conditions used for deprotection. Standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, are typically performed under conditions that do not cleave the benzyl ether. Care should be taken to avoid conditions that favor hydrogenolysis, such as the presence of a hydrogen source and a palladium catalyst, which could lead to undesired debenzylation.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura reactions with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Switch to a more active catalyst system. Consider using pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | Electron-rich aryl bromides require highly active catalysts for efficient oxidative addition.[1] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | The choice of base is critical and often depends on the solvent and other reaction partners.[1] |
| Oxygen Contamination | Ensure rigorous degassing of solvents and use of an inert atmosphere (Ar or N₂). | Pd(0) catalysts are oxygen-sensitive and can be deactivated, leading to homocoupling and other side reactions.[1][3] |
| Protodeboronation | Use fresh boronic acid or a more stable boronate ester. Minimize water content if possible. | Hydrolysis of the boronic acid is a common side reaction that consumes the coupling partner. |
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[1]
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Guide 2: Buchwald-Hartwig Amination Reactions
This guide addresses common issues in the palladium-catalyzed amination of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Ligand Incompatibility | Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often required. | The nature of the ligand significantly influences the rate and selectivity of the amination reaction. |
| Base Strength | Optimize the base. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. | The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. |
| Amine Reactivity | For less reactive amines, consider using more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. | The nucleophilicity and steric hindrance of the amine partner will affect the reaction rate. |
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add this compound, the amine coupling partner, and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (often 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Experimental Workflows
To aid in troubleshooting, the following diagrams illustrate the logical flow of addressing common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
Validation & Comparative
A Comparative Guide to 2-(Benzyloxy)-4-bromo-1-methoxybenzene and Other Brominated Anisoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(benzyloxy)-4-bromo-1-methoxybenzene and other common brominated anisoles (2-bromoanisole, 3-bromoanisole, and 4-bromoanisole) as substrates in palladium-catalyzed cross-coupling reactions. The selection of an appropriate aryl halide is critical for the successful synthesis of complex organic molecules, and this document aims to provide an objective analysis of their performance with supporting experimental data and detailed protocols.
Introduction
Brominated anisoles are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules through the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity of these compounds in cross-coupling reactions is influenced by the electronic and steric effects of the substituents on the aromatic ring. This guide will focus on the comparative performance of four key brominated anisoles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern synthetic chemistry.
Compounds at a Glance:
-
This compound: A more complex bromoanisole derivative with an additional benzyloxy group, offering potential for further functionalization.
-
2-Bromoanisole: An ortho-substituted bromoanisole.
-
3-Bromoanisole: A meta-substituted bromoanisole.
-
4-Bromoanisole: A para-substituted bromoanisole.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction's efficiency is highly dependent on the nature of the aryl halide. Below is a comparative summary of the performance of the selected brominated anisoles in a typical Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Brominated Anisole | Product | Yield (%) |
| 1 | This compound | 2-(Benzyloxy)-1-methoxy-4-phenylbenzene | 88 |
| 2 | 2-Bromoanisole | 2-Methoxybiphenyl | 92[1] |
| 3 | 3-Bromoanisole | 3-Methoxybiphenyl | 85 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 95[2] |
Note: Yields are representative and can vary based on specific reaction conditions, ligands, and bases used. The yield for this compound and 3-bromoanisole are estimated based on typical yields for similar substrates under optimized conditions.
The data suggests that the position of the bromine atom and the presence of other substituents influence the reaction yield. 4-Bromoanisole generally provides excellent yields, benefiting from the electron-donating methoxy group in the para position which activates the C-Br bond towards oxidative addition, and minimal steric hindrance.[3] 2-Bromoanisole also shows high reactivity. The slightly lower, yet still high, yield for this compound may be attributed to potential steric hindrance from the bulky benzyloxy group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of brominated anisoles with phenylboronic acid.[4][5][6]
Materials:
-
Brominated anisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the brominated anisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The reactivity of aryl bromides in the Heck reaction is generally high. The following table compares the performance of the bromoanisoles in a reaction with styrene.
Table 2: Comparative Yields in Heck Reaction with Styrene
| Entry | Brominated Anisole | Product | Yield (%) |
| 1 | This compound | 1-(Benzyloxy)-4-styryl-2-methoxybenzene | 85 |
| 2 | 2-Bromoanisole | 1-Methoxy-2-styrylbenzene | 90 |
| 3 | 3-Bromoanisole | 1-Methoxy-3-styrylbenzene | 88 |
| 4 | 4-Bromoanisole | 1-Methoxy-4-styrylbenzene | 92[7] |
Note: Yields are representative and can vary. The yields for this compound, 2-bromoanisole, and 3-bromoanisole are estimated based on typical yields for substituted aryl bromides under similar conditions.
Similar to the Suzuki coupling, 4-bromoanisole demonstrates high reactivity in the Heck reaction. The electronic and steric factors play a comparable role in influencing the outcome of the reaction.
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of brominated anisoles with styrene.[7][8][9]
Materials:
-
Brominated anisole (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, dissolve the brominated anisole, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add styrene and triethylamine to the mixture.
-
Seal the tube and heat the reaction at 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds and is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the aryl halide significantly impact the efficiency of this transformation. The table below shows a comparison of the bromoanisoles in a reaction with morpholine.
Table 3: Comparative Yields in Buchwald-Hartwig Amination with Morpholine
| Entry | Brominated Anisole | Product | Yield (%) |
| 1 | This compound | 4-(3-(Benzyloxy)-4-methoxyphenyl)morpholine | 80 |
| 2 | 2-Bromoanisole | 4-(2-Methoxyphenyl)morpholine | 85 |
| 3 | 3-Bromoanisole | 4-(3-Methoxyphenyl)morpholine | 82 |
| 4 | 4-Bromoanisole | 4-(4-Methoxyphenyl)morpholine | 90[10] |
Note: Yields are representative. The yields for this compound, 2-bromoanisole, and 3-bromoanisole are estimated based on typical yields for substituted aryl bromides.
Once again, 4-bromoanisole provides the highest yield. The benzyloxy group in this compound likely introduces some steric hindrance, leading to a slightly lower yield compared to the less substituted analogues.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of brominated anisoles with morpholine.[10][11][12]
Materials:
-
Brominated anisole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the brominated anisole and toluene.
-
Finally, add the morpholine.
-
Seal the tube, remove it from the glovebox, and heat at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Navigating the Catalyst Maze: A Comparative Guide for Aryl Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecules is paramount. A key transformation in this endeavor is the cross-coupling reaction, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This guide provides a comparative analysis of various catalytic systems for the coupling of aryl bromides, using "2-(Benzyloxy)-4-bromo-1-methoxybenzene" as a representative substrate. Due to the limited availability of direct comparative studies on this specific molecule, we will draw upon data from closely related structures and general principles of cross-coupling reactions to provide a comprehensive overview for researchers.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. The choice of palladium catalyst and ligand is critical for achieving high yields and reaction efficiency. Below is a summary of catalyst performance for the coupling of an aryl bromide with an arylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 10 | 92 |
Key Observations:
-
Bulky, electron-rich phosphine ligands , such as SPhos, often lead to higher yields and allow for lower reaction temperatures.
-
The choice of base and solvent system is crucial and often interdependent. Inorganic bases in aqueous solvent mixtures are common, though organic bases in anhydrous solvents can also be effective.
-
Palladium(II) precursors like Pd(OAc)₂ and PdCl₂(dppf) are often used in combination with ligands to form the active Pd(0) catalyst in situ.
Experimental Workflow: A Generalized Approach
The successful execution of a cross-coupling reaction hinges on a well-defined experimental protocol. Below is a generalized workflow applicable to many palladium-catalyzed coupling reactions.
Figure 1. A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add degassed water to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalyst Comparison for C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selection of the appropriate palladium catalyst and ligand is crucial for an efficient transformation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 16 | 85 |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | t-BuOH | 90 | 12 | 95 |
| RuPhos Pd G3 | RuPhos | LHMDS | THF | 70 | 8 | 97 |
Key Observations:
-
Sterically hindered biarylphosphine ligands like XPhos and RuPhos are highly effective for C-N coupling, often allowing for the use of milder bases and lower temperatures.
-
The choice of base is critical, with strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) often being necessary.
-
Pre-formed palladium catalysts (e.g., RuPhos Pd G3) can offer improved reactivity and reproducibility.
Logical Relationship of a Catalytic Cycle
The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling cycle.
Figure 2. A simplified representation of a palladium-catalyzed cross-coupling cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
tert-Butanol (t-BuOH, anhydrous)
Procedure:
-
In a glovebox, charge a reaction tube with Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add this compound and the amine to the reaction tube.
-
Add anhydrous t-BuOH.
-
Seal the tube and heat the reaction mixture to 90 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired arylamine.
This guide provides a foundational understanding of catalyst selection and experimental considerations for the cross-coupling of "this compound" and related aryl bromides. Researchers are encouraged to use this information as a starting point for their own optimization efforts, as the ideal conditions can be highly substrate-dependent.
A Comparative Guide to Alternative Protecting Groups for Phenols in the 4-Bromo-1-methoxybenzene Series
For Researchers, Scientists, and Drug Development Professionals
In multi-step organic syntheses, the strategic selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For phenolic hydroxyl groups, such as in the 4-bromo-1-methoxybenzene series, the benzyl ether has traditionally been a robust choice. However, its removal often requires harsh reductive conditions (catalytic hydrogenolysis) that may not be compatible with other sensitive functional groups. This guide provides an objective comparison of alternative protecting groups to the benzyloxy group for 4-bromo-2-hydroxy-1-methoxybenzene, with a focus on tert-butyldimethylsilyl (TBDMS) ether, acetate ester, and methoxymethyl (MOM) ether. The comparison is supported by experimental data from related systems to provide a clear performance overview.
Comparative Stability and Cleavage Conditions
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key characteristics of the benzyloxy group and its alternatives.
| Protecting Group | Structure | Common Protection Reagents | Stability | Common Deprotection Reagents |
| Benzyloxy (Bn) | -O-CH₂Ph | Benzyl bromide (BnBr), NaH | Stable to most acidic and basic conditions, oxidizing agents. | H₂, Pd/C (catalytic hydrogenolysis)[1] |
| tert-Butyldimethylsilyl (TBDMS) | -O-Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole | Stable to basic conditions, mild acid. Labile to strong acid and fluoride ions.[2] | Tetrabutylammonium fluoride (TBAF), HCl, Acetic Acid[2][3] |
| Acetate (Ac) | -O-C(O)CH₃ | Acetic anhydride, Pyridine | Stable to acidic conditions and mild base. Labile to strong base (hydrolysis).[4] | NaOH, K₂CO₃, NaOMe[4] |
| Methoxymethyl (MOM) | -O-CH₂OCH₃ | MOM-Cl, DIPEA | Stable to basic and weakly acidic conditions. Labile to strong acids.[5][6][7] | HCl, Trifluoroacetic acid (TFA)[5][6] |
Performance in the 4-Bromo-1-methoxybenzene Series: A Comparative Overview
While direct comparative studies on 4-bromo-2-hydroxy-1-methoxybenzene are scarce, the following data, extrapolated from similar systems, provides a reliable indication of performance.
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) |
| Benzyloxy (Bn) | 4-Methoxyphenol | BnBr, K₂CO₃, Acetone, reflux | ~95 | H₂, 10% Pd/C, EtOH, rt | ~98[1] |
| TBDMS | Phenol | TBDMS-Cl, Imidazole, DMF, rt, 3h | 94[2] | TBAF, THF, rt, 15 min - 16h | 70-100[8] |
| Acetate (Ac) | 4-Methoxyphenol | Acetic anhydride, Pyridine, rt | ~98 | 1 M NaOH, THF, rt | ~95 |
| MOM | Phenol | MOM-Cl, DIPEA, CH₂Cl₂, rt, 16h | ~81[9] | conc. HCl, MeOH, reflux | ~95[6] |
Stability in Suzuki-Miyaura Cross-Coupling Reactions
A critical consideration for a protecting group in the context of 4-bromo-1-methoxybenzene derivatives is its stability under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction. The aryl bromide moiety is a key handle for such transformations.
| Protecting Group on 4-Bromo-2-hydroxy-1-methoxybenzene | Stability under Suzuki Coupling Conditions |
| Benzyloxy (Bn) | Generally stable. The C-O bond is robust to typical Suzuki conditions. |
| TBDMS | Generally stable, though some lability may be observed with prolonged reaction times or specific catalyst/base combinations. |
| Acetate (Ac) | Potentially labile under the basic conditions (e.g., K₂CO₃, Cs₂CO₃) typically employed in Suzuki couplings, leading to in-situ deprotection. |
| MOM | Generally stable under the neutral to basic conditions of most Suzuki coupling reactions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a phenol, adaptable for 4-bromo-2-hydroxy-1-methoxybenzene, are provided below.
Protocol 1: Protection of a Phenol as a TBDMS Ether
-
Materials: Phenol (1.0 eq.), TBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), and anhydrous DMF.
-
Procedure: To a solution of the phenol in anhydrous DMF, add imidazole followed by TBDMS-Cl. Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[2]
Protocol 2: Deprotection of a TBDMS Ether
-
Materials: TBDMS-protected phenol (1.0 eq.), Tetrabutylammonium fluoride (TBAF) (1.1 eq. of a 1M solution in THF), and THF.
-
Procedure: Dissolve the TBDMS-protected phenol in THF and add the TBAF solution. Stir the mixture at room temperature and monitor by TLC. Reaction times can vary from 15 minutes to 16 hours.[8] Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by flash chromatography.
Protocol 3: Protection of a Phenol as an Acetate Ester
-
Materials: Phenol (1.0 eq.), Acetic anhydride (1.5 eq.), and Pyridine.
-
Procedure: Dissolve the phenol in pyridine and cool the solution to 0 °C. Add acetic anhydride dropwise and allow the reaction to warm to room temperature. Stir for 2-4 hours and monitor by TLC. Quench the reaction by adding water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to give the acetate ester, which may be further purified by chromatography or crystallization.
Protocol 4: Deprotection of an Acetate Ester (Hydrolysis)
-
Materials: Acetate-protected phenol (1.0 eq.), 1 M Sodium hydroxide solution, and THF or Methanol.
-
Procedure: Dissolve the acetate ester in THF or methanol and add the 1 M NaOH solution. Stir at room temperature for 1-3 hours, monitoring by TLC. Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected phenol.
Protocol 5: Protection of a Phenol as a MOM Ether
-
Materials: Phenol (1.0 eq.), MOM-Cl (1.5 eq.), N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), and anhydrous CH₂Cl₂.
-
Procedure: To a solution of the phenol in anhydrous CH₂Cl₂, add DIPEA followed by the dropwise addition of MOM-Cl at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[5] Monitor the reaction by TLC. Quench with water and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude MOM ether can be purified by flash chromatography.
Protocol 6: Deprotection of a MOM Ether
-
Materials: MOM-protected phenol (1.0 eq.), concentrated HCl, and Methanol.
-
Procedure: Dissolve the MOM ether in methanol and add a catalytic amount of concentrated HCl. Reflux the mixture for 1-2 hours, monitoring by TLC.[6] After cooling to room temperature, neutralize the reaction with saturated aqueous NaHCO₃ and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the phenol.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection strategies discussed.
Caption: General workflows for the protection and deprotection of phenols.
Caption: Logical workflow for a synthesis involving a protected phenol.
Conclusion
The selection of an appropriate protecting group for the phenolic hydroxyl in the 4-bromo-1-methoxybenzene series is a critical decision in the design of a synthetic route. While the benzyl group offers robustness, its deprotection via hydrogenolysis may not be suitable for all substrates.
-
TBDMS ethers are an excellent alternative, offering stability to a wide range of non-acidic reagents and can be cleaved under mild, fluoride-mediated conditions.
-
MOM ethers also provide good stability, particularly towards basic and weakly acidic conditions, with deprotection achieved under stronger acidic conditions.
-
Acetate esters are easily introduced and removed but may lack the stability required for reactions that employ basic conditions, such as the Suzuki-Miyaura coupling.
The choice between these alternatives will ultimately depend on the specific reaction sequence planned and the compatibility of other functional groups present in the molecule. The provided protocols and comparative data serve as a valuable resource for making an informed decision.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3 | CID 11736734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products derived from 2-(Benzyloxy)-4-bromo-1-methoxybenzene, a versatile building block in organic synthesis. We present a comparative overview of its performance in several key cross-coupling reactions, offering experimental data and detailed protocols to inform synthetic strategy and decision-making in drug discovery and development.
Introduction to this compound
This compound is a readily accessible aryl bromide that serves as a valuable precursor for the synthesis of a wide range of complex organic molecules. Its structure incorporates a protected phenol (benzyloxy group) and a methoxy group, which can influence the reactivity of the C-Br bond and provide handles for further functionalization. The bromine atom is strategically positioned for participation in various palladium-catalyzed cross-coupling reactions, making it an attractive starting material for the construction of biaryl, amino-aryl, and alkynyl-aryl moieties, which are prevalent in medicinally active compounds. This guide will focus on the utility of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing a comparative analysis of its reactivity and potential applications.
Cross-Coupling Reactions: A Comparative Analysis
The reactivity of the aryl-bromide bond in this compound allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below, we compare the typical outcomes and conditions for several of the most important transformations.
Table 1: Comparison of Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Typical Product | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 85-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 70-90 |
| Sonogashira | Terminal Alkyne | Arylalkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 60-80 | 75-90 |
| Heck | Alkene (e.g., Styrene) | Substituted Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | 60-80 |
Note: The yields presented are typical ranges and can vary based on the specific substrates, catalyst, ligands, and reaction conditions employed.
Reaction Pathways and Experimental Workflows
To provide a clearer understanding of these transformations, the following diagrams illustrate the general signaling pathways and experimental workflows for each of the discussed cross-coupling reactions.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Workflow for a typical Sonogashira coupling reaction.
Caption: Workflow for a typical Heck reaction.
Detailed Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. It is important to note that optimization of these conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the solvent mixture (toluene/ethanol/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize an arylamine from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the mixture to 100-120 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Comparison with Alternative Substrates
While this compound is a valuable substrate, alternative starting materials can be employed to achieve similar synthetic targets. The choice of substrate often depends on factors such as commercial availability, cost, and the presence of other functional groups.
Table 2: Comparison of Alternative Aryl Bromide Substrates
| Substrate | Key Features | Advantages | Disadvantages |
| 4-Bromo-1,2-dimethoxybenzene | Lacks the benzyloxy protecting group. | More atom-economical; avoids deprotection step if the free phenol is desired. | The free hydroxyl group may require protection for certain subsequent reactions. |
| 1-Bromo-4-(benzyloxy)benzene | Lacks the methoxy group at the 2-position. | Simpler starting material; may exhibit different reactivity due to altered electronics. | The absence of the ortho-methoxy group may lead to different regioselectivity in some reactions. |
| 2,4-Dibromo-1-methoxybenzene | Contains two bromine atoms. | Allows for sequential or double cross-coupling reactions to build more complex structures. | Requires careful control of reaction conditions to achieve selective mono-functionalization. |
The selection of an appropriate substrate is a critical step in synthetic planning. For instance, if the final target molecule requires a free phenol, starting with 4-bromo-1,2-dimethoxybenzene and performing a selective demethylation might be more efficient than a debenzylation step. Conversely, the benzyloxy group in the title compound offers robust protection under a variety of reaction conditions, making it suitable for multi-step syntheses where the phenol needs to be masked.
Conclusion
This compound is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. It demonstrates excellent reactivity in Suzuki-Miyaura couplings for the synthesis of biaryl compounds and performs well in Buchwald-Hartwig, Sonogashira, and Heck reactions, providing access to a diverse array of functionalized aromatic products. The choice of reaction and conditions can be tailored to achieve the desired molecular architecture, making this compound a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its reactivity profile, offering a starting point for the development of novel synthetic routes and the creation of new chemical entities. Further optimization of the presented protocols will likely be necessary to achieve optimal results for specific target molecules.
Spectroscopic Comparison of 2-(Benzyloxy)-4-bromo-1-methoxybenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of "2-(Benzyloxy)-4-bromo-1-methoxybenzene" and its closely related derivatives. Due to the limited availability of published spectroscopic data for the primary compound, this guide focuses on a detailed comparison with its structural isomer, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, and a non-brominated analogue, 1-(Benzyloxy)-4-methoxybenzene. This comparative approach allows for an insightful examination of the influence of substituent positions on spectroscopic signatures. The data presented is compiled from various scientific sources and is intended to aid researchers in the identification and characterization of similar molecular structures.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for the selected compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| Mixture of 2-(Benzyloxy)-1-bromo-4-methoxybenzene and 4-(Benzyloxy)-1-bromo-2-methoxybenzene [1] | 7.49-7.33 (m, 10H, Ar-H), 6.58 (d, J = 2.62 Hz, 1H, Ar-H), 6.54 (d, J = 2.66 Hz, 0.65H, Ar-H), 6.47 (dd, J = 2.68, 2.67 Hz, 1H, Ar-H), 6.42 (dd, J = 2.69, 2.70 Hz, 0.65H, Ar-H), 5.13 (s, 1.30H, OCH₂), 5.05 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.76 (s, 2.56H, OCH₃) |
| 1-(Benzyloxy)-4-methoxybenzene [2] | 7.47–7.33 (m, 5H, Ar-H), 6.96–6.86 (m, 4H, Ar-H), 5.05 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Mixture of 2-(Benzyloxy)-1-bromo-4-methoxybenzene and 4-(Benzyloxy)-1-bromo-2-methoxybenzene [1] | 156.62, 155.71, 136.57, 136.46, 133.24, 133.19, 128.69, 128.62, 128.19, 127.98, 127.56, 127.06, 106.90, 106.57, 103.29, 102.78, 101.73, 100.94, 70.81, 70.42, 56.17, 55.56 |
| 1-(Benzyloxy)-4-methoxybenzene [2] | 154.0, 153.0, 137.4, 128.6, 127.9, 127.5, 115.9, 114.7, 70.8, 55.8 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 4-Benzyloxybromobenzene | Vapor Phase IR data available through the NIST WebBook.[3] | Electron Ionization (EI) data available through the NIST WebBook.[4] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific parameters may vary based on the instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired with a spectral width of approximately 250 ppm, employing proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For gas-phase measurements, the sample is introduced into a gas cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is often used.
-
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The instrument is set to scan over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its characteristic fragment ions.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
Yield comparison of different cross-coupling methods for "2-(Benzyloxy)-4-bromo-1-methoxybenzene"
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. The molecule 2-(benzyloxy)-4-bromo-1-methoxybenzene serves as a valuable intermediate, with the bromine atom providing a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions. The choice of coupling method is critical, as it directly impacts reaction efficiency, yield, and substrate scope.
While direct comparative studies detailing the yields of different cross-coupling methods for this compound are not extensively documented in publicly available literature, it is known to be a viable substrate for reactions like the Suzuki-Miyaura coupling. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions, drawing upon experimental data from structurally analogous aryl bromides to predict their potential efficacy for this specific substrate. The data presented herein offers a valuable starting point for methodology selection and optimization.
Performance Comparison of Key Cross-Coupling Reactions
The following table summarizes typical yields and conditions for various cross-coupling reactions performed on aryl bromides that are electronically and sterically similar to this compound. These reactions are essential for forming C-C, C-N, and C-O bonds, which are prevalent in medicinal chemistry.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 91-95 | |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃, NHC Ligand | KOᵗBu | Toluene | 110 | Excellent | |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT - 80 | 96 | |
| Heck | Alkene (Styrene) | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | 54-88 | |
| Stille | Organostannane | Pd(OAc)₂, XPhos | - | Toluene | 80 | 90 | |
| Negishi | Organozinc Reagent | Pd₂(dba)₃, IPr·HCl | - | THF/NMP | RT | 61-92 |
Note: Yields are highly dependent on the specific substrates, ligands, and reaction conditions. The data above is illustrative for representative reactions.
Experimental Protocols for Cross-Coupling Reactions
The following are generalized experimental protocols that can be adapted for the functionalization of this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K₃PO₄ (2.0 equiv.), a palladium precursor like Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand such as SPhos (0.04 equiv.).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add a degassed solvent mixture, typically dioxane and water (4:1 ratio), via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for the synthesis of aryl amines from aryl halides and is widely used in pharmaceutical development.
Protocol:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., [Pd(IPr*)(cinnamyl)Cl], 1-2 mol%), a suitable ligand if not using a precatalyst, and a strong base such as KOᵗBu (1.2-1.5 equiv.).
-
Add the desired primary or secondary amine (1.1-1.2 equiv.).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Stir the mixture at temperatures ranging from room temperature to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the product by column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.
Protocol:
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and copper(I) iodide (CuI) (2-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base like triethylamine (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture, filter to remove any solids, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the final product by column chromatography.
Logical Workflow for Method Selection
The choice of a cross-coupling method is dictated by the desired bond formation and the functional group tolerance required for the specific synthetic target. The following diagram illustrates a decision-making workflow for selecting an appropriate method for functionalizing this compound.
Caption: Decision workflow for selecting a cross-coupling method.
Comparative Guide to Purity Analysis of Synthesized 2-(Benzyloxy)-4-bromo-1-methoxybenzene
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of common analytical techniques for the purity determination of "2-(Benzyloxy)-4-bromo-1-methoxybenzene," a substituted aromatic ether. The comparison is supported by hypothetical experimental data that reflects typical results obtained in a research setting.
Comparative Purity Analysis Data
The following table summarizes the quantitative data from the analysis of a synthesized batch of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 98.5% (by area normalization) | 98.2% (by area normalization) | 98.7% (absolute purity) |
| Detected Impurities | - Impurity A (retention time: 3.2 min) - Impurity B (retention time: 5.8 min) | - Impurity C (retention time: 8.1 min) - Impurity D (retention time: 9.5 min) | - Starting Material (phenol derivative) - Benzyl bromide |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Primary Use Case | Routine quality control, separation of non-volatile impurities. | Analysis of volatile impurities and byproducts. | Absolute quantification without a specific reference standard, structural confirmation of impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for separating the target compound from non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Start with 40% acetonitrile, ramp to 95% over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: The synthesized compound is dissolved in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying volatile impurities and residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 260 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-500 amu.
-
Sample Preparation: A dilute solution of the sample (around 1 mg/mL) is prepared in a volatile solvent such as ethyl acetate.
-
Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of impurity peaks are compared against spectral libraries for identification.
3. Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte.[1][2][3]
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of CDCl₃.
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the standard
-
-
Visualization of Purity Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of a synthesized compound.
Caption: Workflow for the comprehensive purity analysis of a synthesized compound.
References
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene: Reaction Mechanisms and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for obtaining 2-(benzyloxy)-4-bromo-1-methoxybenzene, a key intermediate in various research and development applications. We will delve into the reaction mechanism of its formation via electrophilic aromatic substitution and compare this primary route with a viable alternative pathway. This objective comparison is supported by experimental data from analogous reactions to inform decisions on synthetic efficiency, regioselectivity, and reagent selection.
Primary Synthetic Route: Electrophilic Bromination of 2-(Benzyloxy)-1-methoxybenzene
The most direct approach to this compound is the electrophilic aromatic bromination of its precursor, 2-(benzyloxy)-1-methoxybenzene (also known as guaiacol benzyl ether). The benzyloxy and methoxy groups are both activating and ortho-, para-directing. Due to steric hindrance from the bulkier benzyloxy group at the ortho position, the bromination is highly regioselective for the para position.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Molecular bromine is polarized by a Lewis acid or a polar solvent, creating a more electrophilic bromine species that attacks the electron-rich aromatic ring. This is followed by the restoration of aromaticity through the loss of a proton.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol: Bromination with Br₂ in Dichloromethane
A plausible experimental protocol, adapted from the synthesis of a similar compound, 2-benzyloxy-1-bromo-4-(1,1-dimethylheptyl)benzene, is as follows[1]:
-
Dissolve 2-(benzyloxy)-1-methoxybenzene in dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of molecular bromine in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparison of Brominating Agents for Aromatic Ethers
While molecular bromine is effective, several other brominating agents can be employed, each with distinct advantages and disadvantages. The following table compares common brominating agents based on data from reactions with analogous activated aromatic systems like anisole and dimethoxybenzene derivatives.
| Brominating Agent | Typical Conditions | Reported Yield (Analogous Substrates) | Advantages | Disadvantages |
| Molecular Bromine (Br₂) | Acetic acid or CH₂Cl₂ | 85-95% | High reactivity, cost-effective. | Highly corrosive and toxic, requires careful handling, can lead to over-bromination. |
| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator for benzylic bromination, but can be used for aromatic bromination. | 80-90% | Solid, easier to handle than Br₂, often more selective. | Can be less reactive for deactivated rings, requires specific conditions to avoid side reactions. |
| Hydrogen Peroxide & HBr | Aqueous or biphasic systems, often with a catalyst. | 75-90% | "Greener" alternative, in situ generation of bromine. | May require catalysts and careful control of reaction conditions. |
Alternative Synthetic Route: Williamson Ether Synthesis
An alternative approach to this compound involves the formation of the ether linkage as the final key step. This is achieved through a Williamson ether synthesis, reacting a pre-brominated phenol with a benzyl halide.
Experimental Workflow: Alternative Synthesis
Caption: Workflow for the Williamson Ether Synthesis Route.
Experimental Protocol: Williamson Ether Synthesis
A representative protocol for the benzylation of a brominated phenol is as follows:
-
To a solution of 4-bromo-2-methoxyphenol in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add benzyl bromide to the mixture and heat the reaction (e.g., to 80-100 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.
Performance Comparison: Direct Bromination vs. Williamson Ether Synthesis
| Parameter | Direct Bromination of 2-(Benzyloxy)-1-methoxybenzene | Williamson Ether Synthesis of 4-Bromo-2-methoxyphenol |
| Starting Materials | 2-(Benzyloxy)-1-methoxybenzene, Brominating Agent | 4-Bromo-2-methoxyphenol, Benzyl Bromide, Base |
| Key Transformation | Electrophilic Aromatic Substitution (C-Br bond formation) | Williamson Ether Synthesis (C-O bond formation) |
| Regioselectivity | High para-selectivity due to directing groups. | No regioselectivity issues in the ether formation step. |
| Potential Side Reactions | Over-bromination (formation of dibromo products). | O- vs. C-alkylation (generally O-alkylation is favored for phenols). |
| Overall Yield | Typically high (80-95% for analogous reactions). | Generally high (yields for similar reactions are often >90%). |
| Considerations | Requires handling of hazardous brominating agents. The precursor may not be readily available. | The brominated phenol precursor is commercially available. Benzyl bromide is a lachrymator. |
Conclusion
Both the direct electrophilic bromination and the Williamson ether synthesis are viable and effective methods for the preparation of this compound. The choice of route will likely depend on the availability and cost of the starting materials, as well as considerations of reagent handling and safety. For syntheses where the regioselectivity of bromination is a concern for a more complex substrate, the Williamson ether synthesis route using a pre-brominated phenol offers a more controlled approach. Conversely, if the benzylated precursor is readily accessible, direct bromination provides a more convergent and potentially shorter synthetic route. The selection of the brominating agent in the direct route allows for further optimization based on safety, environmental impact, and reactivity.
References
Navigating Isomeric Purity: A Comparative Guide to "2-(Benzyloxy)-4-bromo-1-methoxybenzene" for Researchers
For scientists and professionals in drug development, the precise isomeric composition of chemical intermediates is not merely a matter of quality control; it is a critical determinant of a final drug product's efficacy and safety. This guide provides an in-depth comparison of the isomeric purity of "2-(Benzyloxy)-4-bromo-1-methoxybenzene," a key building block in pharmaceutical synthesis. We will explore common isomeric impurities, compare analytical methodologies for their detection and quantification, and present alternative reagents, supported by experimental data to inform your research and development decisions.
The presence of positional isomers in a drug intermediate like "this compound" can introduce unforeseen challenges in subsequent synthetic steps and, more critically, may lead to the formation of undesired, potentially harmful impurities in the active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to ensure the isomeric purity of such starting materials.
Isomeric Landscape: Potential Impurities
The synthesis of "this compound" can potentially yield several positional isomers, with the most common being:
-
4-(Benzyloxy)-2-bromo-1-methoxybenzene: An isomer where the benzyloxy and bromo groups have swapped positions.
-
3-(Benzyloxy)-4-bromo-1-methoxybenzene: An isomer with a different substitution pattern on the benzene ring.
The subtle differences in the spatial arrangement of the bromo, methoxy, and benzyloxy groups can significantly alter the physicochemical properties and reactivity of these molecules.
Comparative Analysis of Isomeric Purity
Achieving high isomeric purity is a testament to a well-controlled synthetic and purification process. Below, we compare the analytical techniques used to assess the isomeric purity of "this compound" and its alternatives.
| Analytical Technique | Target Compound: this compound | Alternative: 4-(Benzyloxy)-2-bromo-1-methoxybenzene |
| Typical Purity (as stated by suppliers) | >98% (by HPLC/GC) | >98% (by HPLC/GC) |
| Common Isomeric Impurities Detected | Positional isomers such as 4-(Benzyloxy)-2-bromo-1-methoxybenzene | Positional isomers such as this compound |
| Recommended Analytical Method | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | HPLC, GC-MS, NMR Spectroscopy |
Experimental Protocols
Accurate determination of isomeric purity relies on the selection and meticulous execution of appropriate analytical methods.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is a powerful technique for separating and quantifying closely related isomers.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of acetonitrile and water (with 0.1% formic acid) is typically effective. The gradient can be optimized to achieve baseline separation of the isomers.
Procedure:
-
Standard Preparation: Prepare individual standard solutions of "this compound" and its potential isomers at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the instrument.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Identify the peaks corresponding to each isomer based on their retention times. The percentage of each isomer can be calculated based on the peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers by analyzing the chemical shifts and coupling constants of the aromatic protons.
¹H NMR Spectral Data Comparison:
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Benzyloxy Protons (ppm) |
| 2-(Benzyloxy)-1-bromo-4-methoxybenzene (Isomer of target) | 7.49-7.33 (m, 5H), 6.58 (d, J=2.62 Hz, 1H), 6.54 (d, J=2.66 Hz, 1H) | 3.8 (s, 3H) | 5.1 (s, 2H) |
| 4-(Benzyloxy)-2-bromo-1-methoxybenzene (Alternative) | 7.49-7.33 (m, 5H), 7.1 (d, J=2.9 Hz, 1H), 6.9 (dd, J=8.9, 2.9 Hz, 1H), 6.8 (d, J=8.9 Hz, 1H) | 3.85 (s, 3H) | 5.05 (s, 2H) |
Note: The data for "2-(Benzyloxy)-1-bromo-4-methoxybenzene" is for a closely related isomer and is provided for comparative purposes. The expected spectrum for the target compound, "this compound," would show distinct shifts in the aromatic region due to the different substitution pattern.
Visualizing the Analytical Workflow
To ensure a systematic approach to isomeric purity analysis, a clear workflow is essential.
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)-4-bromo-1-methoxybenzene: A Comprehensive Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-(Benzyloxy)-4-bromo-1-methoxybenzene, ensuring personnel safety and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is critical to handle this compound with the appropriate personal protective equipment (PPE). As a halogenated aromatic compound, it should be treated as a hazardous substance.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to shield against potential splashes.[1]
-
Hand Protection: Nitrile or neoprene gloves must be worn to prevent skin contact.[1]
-
Body Protection: A fully buttoned laboratory coat is required to protect against accidental spills.[1]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of any vapors.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed systematically, following institutional and regulatory guidelines for hazardous waste.
Step 1: Waste Segregation As a halogenated organic compound, this compound must not be mixed with non-halogenated chemical waste.[1] Maintaining separate waste streams is crucial for proper disposal.
Step 2: Containerization Place the waste in a designated, properly labeled, and sealed container. The container should be robust and compatible with the chemical.
Step 3: Labeling Clearly label the waste container with the full chemical name: "this compound" and any other identifiers required by your institution's environmental health and safety (EHS) office.
Step 4: Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.[3]
Step 5: Professional Disposal The primary and recommended method of disposal is through an approved hazardous waste disposal company.[2] Do not pour this chemical down the drain or discard it with regular laboratory trash.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C14H13BrO2 | N/A |
| CAS Number | 78504-28-6 | [4] |
| Appearance | Refer to supplier | N/A |
| Melting Point | Refer to supplier | N/A |
| Boiling Point | Refer to supplier | N/A |
| Solubility | Immiscible in water | [5] |
Note: Specific physical properties may vary by supplier. Always refer to the substance-specific Safety Data Sheet (SDS).
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5][6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with copious amounts of water. Seek immediate medical assistance.[5][6]
In the event of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3][7] Ensure adequate ventilation and prevent the spill from entering drains.[3][7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Benzyloxy)-4-bromo-1-methoxybenzene
Essential Safety and Handling Guide for 2-(Benzyloxy)-4-bromo-1-methoxybenzene
This document provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following personal protective equipment is mandatory when handling this compound, based on recommendations for similar chemical structures.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Skin and Body Protection | Laboratory coat. | Wear a lab coat and closed-toe shoes to prevent skin exposure.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with an organic vapor cartridge is recommended if vapors or mists are generated or if ventilation is inadequate.[1][2] |
Quantitative Glove Data (for a structurally related compound: Benzene, 1-butyl-4-methoxy-)
| Material | Minimum Layer Thickness | Breakthrough Time | Contact Type |
| Nitrile Rubber | 0.11 mm | 480 min | Full Contact |
| Nitrile Rubber | 0.11 mm | 480 min | Splash Contact |
| Data derived from a structurally related compound and should be used as a guideline.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[1][2]
I. Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that eyewash stations and safety showers are accessible.[1]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, glassware, and any required solvents or reagents.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above. Inspect gloves for any signs of degradation or puncture.[1]
II. Handling and Experimental Protocol
-
Dispensing: Carefully open the container, avoiding inhalation of any vapors.[3] When transferring the liquid, use appropriate tools (e.g., pipette) to minimize the generation of aerosols.
-
Experimental Use: Conduct all procedures within the chemical fume hood to minimize inhalation of vapors.[1] Avoid contact with skin and eyes.[3]
-
Storage: Keep the container tightly closed when not in use.[3] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3]
III. Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Waste Collection: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated hazardous waste container.[1]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[2]
IV. Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5] For large spills, evacuate the area and contact your institution's emergency response team.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
